31-Norlanostenol
Description
Properties
Molecular Formula |
C29H50O |
|---|---|
Molecular Weight |
414.7 g/mol |
IUPAC Name |
(3S,4S,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H50O/c1-19(2)9-8-10-20(3)22-13-17-29(7)25-12-11-23-21(4)26(30)15-16-27(23,5)24(25)14-18-28(22,29)6/h19-23,26,30H,8-18H2,1-7H3/t20-,21+,22-,23+,26+,27+,28-,29+/m1/s1 |
InChI Key |
IXVNEXDHXGHWLS-PMIIOQGLSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 31-Norlanostenol: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
31-Norlanostenol is a tetracyclic triterpenoid alcohol that has garnered interest in the scientific community for its potential biological activities. This document provides a comprehensive overview of the chemical structure and properties of this compound, alongside a detailed exploration of its documented cytotoxic and antiparasitic effects. This guide is intended to serve as a technical resource, consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action to support further research and development efforts.
Chemical Structure and Identification
This compound, also referred to as 31-Norlanosterol, is a naturally occurring steroidal alcohol. Its chemical identity is established by its systematic IUPAC name, molecular formula, and unique identifiers.
IUPAC Name: (3S,4R,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol[1].
Synonyms: (3β,4α,5α)-4,14-Dimethylcholest-8-en-3-ol, 24-Demethylobtusifoliol[2].
The structure of this compound is characterized by a tetracyclic core, typical of lanostane-type triterpenoids, with a hydroxyl group at the C-3 position and a characteristic side chain at C-17.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some properties have been experimentally determined, others are computationally predicted and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C29H48O | [1] |
| Molecular Weight | 412.7 g/mol | [1] |
| CAS Number | 51013-77-5 | [1] |
| Monoisotopic Mass | 412.370516150 Da | [1] |
| Topological Polar Surface Area | 20.2 Ų | [1] |
| XLogP3 | 8.5 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Biological Activity
Research has primarily focused on the biological activities of semisynthetic derivatives of this compound, which has been isolated from the latex of Euphorbia officinarum[3]. These studies reveal significant cytotoxic and antiparasitic properties.
Cytotoxic Activity
Derivatives of this compound have been evaluated for their cytotoxic effects against insect and mammalian cell lines. Specifically, studies have utilized the Spodoptera frugiperda (Sf9) insect cell line and Chinese Hamster Ovary (CHO) mammalian cells[3]. The results from these studies indicate that while many derivatives exhibit cytotoxicity towards insect cells, a smaller subset affects mammalian cells, suggesting a degree of selectivity[3].
Antiparasitic Activity
Semisynthetic derivatives of this compound have demonstrated notable activity against protozoan parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania infantum, which causes leishmaniasis[3]. A significant percentage of the tested compounds have shown effects against both parasites, with some exhibiting selective toxicity towards the parasites over mammalian cells[3].
A summary of the reported biological activities is provided in the table below.
| Activity | Target Organism/Cell Line | Key Findings | Reference |
| Cytotoxicity | Spodoptera littoralis (insect pest) | 40% of tested derivatives were postingestive toxicants. | [3] |
| Sf9 (insect cells) | All tested derivatives showed cytotoxic effects. | [3] | |
| CHO (mammalian cells) | 47% of tested derivatives affected mammalian cells. | [3] | |
| Antiparasitic Activity | Trypanosoma cruzi | 87% of tested derivatives had antiparasitic effects. | [3] |
| Leishmania infantum | 87% of tested derivatives had antiparasitic effects. | [3] |
Experimental Protocols
This section details the methodologies for the isolation of this compound and the evaluation of the biological activities of its derivatives, as described in the scientific literature.
Isolation of this compound from Euphorbia officinarum
A general protocol for the extraction and isolation of triterpenoids from the latex of Euphorbia species is as follows:
References
The Biosynthesis of 31-Norlanostenol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 31-norlanostenol in plants. Drawing upon established principles of sterol biosynthesis, this document outlines the key enzymatic steps, intermediate compounds, and relevant experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction to this compound
This compound is a tetracyclic triterpenoid natural product isolated from plants such as Euphorbia officinarum. Its structure is characterized by the absence of the C-31 methyl group typically found on the lanostane skeleton, a feature that suggests a unique demethylation step in its biosynthesis. Understanding the formation of this compound is of interest for its potential biological activities and for the broader comprehension of triterpenoid diversity in the plant kingdom.
Proposed Biosynthetic Pathway of this compound
While the complete pathway has not been fully elucidated in a single plant species, a proposed route can be constructed based on the well-characterized sterol biosynthesis pathways in plants. The biosynthesis is believed to proceed from the ubiquitous precursor 2,3-oxidosqualene and involves a series of enzymatic reactions, including cyclization and demethylation.
Plants possess dual pathways for the initial cyclization of 2,3-oxidosqualene, utilizing either cycloartenol synthase (CAS) to form cycloartenol (the canonical phytosterol pathway) or lanosterol synthase (LAS) to form lanosterol.[1][2][3] The formation of this compound logically originates from the lanosterol branch.
The key steps are proposed as follows:
-
Cyclization of 2,3-Oxidosqualene: The pathway initiates with the cyclization of the linear precursor 2,3-oxidosqualene, catalyzed by Lanosterol Synthase (LAS) , to form the tetracyclic intermediate, lanosterol .[4][5][6]
-
C-4 Demethylation (First Methyl Group Removal): The subsequent and critical step is the removal of one of the two methyl groups at the C-4 position of lanosterol. This process is catalyzed by a multi-enzyme complex known as the Sterol C-4 Demethylation Complex (SC4DM) .[7] This complex typically includes:
-
Sterol Methyl Oxidase (SMO): Oxidizes the C-31 methyl group to a carboxylic acid.
-
3β-Hydroxysteroid Dehydrogenase/Decarboxylase (3β-HSD): Decarboxylates the C-31 carboxyl group, removing it as CO2, and oxidizes the 3-hydroxyl group to a ketone.
-
3-Keto Sterol Reductase (3KSR): Reduces the 3-keto group back to a hydroxyl group.
-
The action of this complex on lanosterol would result in the formation of This compound .
The following diagram illustrates this proposed pathway:
Quantitative Data
Currently, specific quantitative data for the enzymes involved in this compound biosynthesis is limited in the literature. The following tables present hypothetical, yet plausible, kinetic parameters and metabolite concentrations based on known values for analogous enzymes in plant sterol biosynthesis. These values serve as a benchmark for future experimental validation.
Table 1: Hypothetical Enzyme Kinetic Parameters
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source |
| Lanosterol Synthase (LAS) | 2,3-Oxidosqualene | 15 - 50 | 0.1 - 1.0 | Analogous Plant OSCs |
| Sterol Methyl Oxidase (SMO) | Lanosterol | 20 - 100 | 0.05 - 0.5 | Analogous Plant SMOs |
| 3β-HSD/Decarboxylase | 4α-carboxy-lanost-8-en-3β-ol | 10 - 40 | 0.2 - 2.0 | Analogous Plant 3β-HSDs |
| 3-Keto Sterol Reductase (3KSR) | 3-keto-31-norlanostenol | 5 - 25 | 1.0 - 10.0 | Analogous Plant 3KSRs |
Table 2: Hypothetical Metabolite Concentrations in Euphorbia Latex
| Metabolite | Concentration (µg/g fresh weight) | Analytical Method |
| 2,3-Oxidosqualene | 5 - 20 | GC-MS |
| Lanosterol | 50 - 200 | GC-MS, LC-MS |
| This compound | 100 - 500 | GC-MS, LC-MS, NMR |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification of Candidate Genes
Objective: To identify candidate genes encoding LAS and the SC4DM complex from a this compound-producing plant.
Methodology:
-
Transcriptome Sequencing: Extract total RNA from the latex or relevant tissues of the plant (e.g., Euphorbia officinarum).
-
Library Preparation and Sequencing: Prepare a cDNA library and perform high-throughput sequencing (e.g., Illumina RNA-Seq).
-
De Novo Assembly and Annotation: Assemble the transcriptome and annotate the resulting contigs by sequence homology searches (BLAST) against known plant sterol biosynthesis genes.
-
Candidate Gene Selection: Identify putative LAS, SMO, 3β-HSD, and 3KSR genes.
Heterologous Expression and Enzyme Assays
Objective: To functionally characterize the candidate enzymes.
Methodology:
-
Cloning: Clone the full-length coding sequences of the candidate genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast expression).
-
Heterologous Expression: Transform the expression constructs into a suitable host, such as Saccharomyces cerevisiae (yeast), which provides the necessary sterol precursors.
-
Microsome Isolation: For membrane-bound enzymes like LAS and SMO, prepare microsomal fractions from the yeast cultures.
-
Enzyme Assays:
-
LAS Assay: Incubate the microsomes with radiolabeled 2,3-oxidosqualene. Extract the sterols and analyze the products by thin-layer chromatography (TLC) and radio-HPLC to detect the formation of lanosterol.
-
SC4DM Assays: Perform stepwise assays using the appropriate substrates (lanosterol for SMO) and cofactors (NADPH, NADH). Analyze the products by GC-MS or LC-MS.
-
Metabolite Profiling
Objective: To identify and quantify the intermediates and final product in the plant.
Methodology:
-
Extraction: Perform a lipid extraction from the plant tissue using a modified Bligh-Dyer method.[8]
-
Fractionation: Separate the total lipid extract into different classes using solid-phase extraction (SPE) to isolate the sterol fraction.[8]
-
Derivatization: For GC-MS analysis, derivatize the sterols to their trimethylsilyl (TMS) ethers to increase volatility.[9]
-
Analysis:
Conclusion
The biosynthesis of this compound in plants represents an intriguing deviation from the canonical phytosterol pathway. The proposed route, originating from lanosterol and involving a C-4 demethylation step, provides a solid framework for future research. The experimental protocols outlined in this guide offer a systematic approach to identifying the key enzymes and validating the proposed pathway. A thorough understanding of this biosynthetic route will not only contribute to our knowledge of plant metabolic diversity but may also open avenues for the biotechnological production of this and other related bioactive triterpenoids.
References
- 1. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Lanosterol biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. aocs.org [aocs.org]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
Spectroscopic Profile of 31-Norlanostenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
31-Norlanostenol is a tetracyclic triterpenoid and a key intermediate in the biosynthesis of cholesterol from lanosterol. As a phytosterol, it belongs to a class of compounds with significant interest in drug development and nutritional science for their potential roles in modulating cholesterol metabolism and other biological pathways. This technical guide provides a summary of its known spectroscopic properties, detailed experimental protocols for its analysis, and a visualization of its biosynthetic context.
Data Presentation
Mass Spectrometry (MS) Data
The exact mass of this compound provides a fundamental parameter for its identification via high-resolution mass spectrometry.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₉H₄₈O | PubChem[1] |
| Molecular Weight | 412.7 g/mol | PubChem[1] |
| Exact Mass | 412.370516150 Da | PubChem[1] |
| Experimental Fragmentation Data | Not available in the public domain |
Note: Experimental mass spectrometry data detailing the fragmentation pattern of this compound is not currently available in the public scientific literature searched. The table reflects the calculated exact mass.
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy is essential for the structural elucidation of this compound. Although specific experimental data is not available, theoretical predictions and data from analogous compounds can provide an expected range for chemical shifts.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~3.2 - 3.5 | m |
| Olefinic Protons | ~5.1 - 5.4 | m |
| Methyl Protons | ~0.6 - 1.7 | s, d |
| Methylene/Methine Protons | ~1.0 - 2.5 | m |
Note: The above ¹H NMR data is predictive. Actual experimental values may vary based on solvent and experimental conditions.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 (bearing -OH) | ~70 - 80 |
| Olefinic Carbons | ~120 - 140 |
| Quaternary Carbons | ~30 - 50 |
| Methyl Carbons | ~15 - 30 |
| Methylene/Methine Carbons | ~20 - 60 |
Note: The above ¹³C NMR data is predictive. Actual experimental values will depend on the specific molecular environment and experimental setup.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited for the spectroscopic analysis of this compound, based on established protocols for sterols and triterpenoids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
Purified this compound sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of this compound.
Materials:
-
Purified this compound sample
-
Methanol or other suitable solvent
-
Mass Spectrometer (e.g., ESI-TOF, Orbitrap)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent such as methanol.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a constant flow rate.
-
Ionization: Use a positive ion mode for ESI, as sterols readily form [M+H]⁺ or [M+Na]⁺ adducts.
-
Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., Time-of-Flight - TOF or Orbitrap).
-
Data Analysis: Determine the m/z value of the molecular ion peak and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Mandatory Visualization
Biosynthesis Pathway of this compound
The following diagram illustrates the position of this compound within the broader context of cholesterol biosynthesis, specifically the demethylation of lanosterol. This pathway is critical in understanding the biological relevance of this intermediate.
This workflow diagram illustrates the enzymatic conversion of lanosterol to cholesterol, highlighting the role of this compound as a key demethylated intermediate. The multi-step demethylation at the C-14 position is catalyzed by the enzyme lanosterol 14α-demethylase (CYP51A1).[2][3][4] Subsequent demethylation steps lead to the formation of zymosterol and ultimately cholesterol.
References
The Biological Frontier of 31-Norlanostenol Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents has increasingly turned towards the vast structural diversity of natural products. Among these, triterpenoids represent a promising class of compounds with a wide array of biological activities. This technical guide focuses on a specific subgroup, the 31-norlanostenol derivatives, which have demonstrated significant potential in anticancer, antiparasitic, and other therapeutic areas. This document provides a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of potential signaling pathways to aid researchers in their drug discovery and development efforts.
Quantitative Biological Activity Data
A study on semisynthetic derivatives of this compound isolated from the latex of Euphorbia officinarum has provided crucial quantitative data on their cytotoxic and antiparasitic activities. These findings are summarized below for comparative analysis.[1]
Table 1: Cytotoxic Activity of this compound Derivatives against Insect (Sf9) and Mammalian (CHO) Cell Lines
| Compound | Description of Chemical Modifications from Parent this compound | Sf9 EC50 (µg/mL) | CHO EC50 (µg/mL) |
| 1a | Parent Compound | 37.8 | 72.42 |
| 2 | 8α-epoxide | >100 | >100 |
| 3 | Δ7 | >100 | >100 |
| 4 | 3β-chloro, 7-keto, Δ8 | >100 | >100 |
| 5 | 3-keto, Δ8 | 13.5 | 30.1 |
| 6 | 3α-hydroxy, Δ8 | >100 | >100 |
| 7 | 3-keto, 8α-epoxide | 20.1 | 45.3 |
| 8 | 3β-acetoxy, 8α-epoxide | 45.2 | >100 |
| 9 | 3,7-diketo, Δ8 | 30.5 | 68.4 |
| 10 | 3,7-diketo, 8α-epoxide | 25.6 | 55.7 |
| 11 | 3β-acetoxy, 7-keto, Δ8 | 65.4 | >100 |
| 12 | 3β-acetoxy, 7-keto, 8α-epoxide | 48.9 | >100 |
| 13 | 3-seco-3-nitrile, Δ8 | 6.7 | 14.8 |
| 14 | 3-seco-3-oic acid, Δ8 | 8.9 | 19.5 |
| 15 | 3,4-seco-3-oic acid, 4-hydroxy, Δ8 | <1 | 0.6 |
Table 2: Antiparasitic Activity of this compound Derivatives against Leishmania infantum and Trypanosoma cruzi
| Compound | L. infantum EC50 (µg/mL) | T. cruzi EC50 (µg/mL) |
| 1a | 25.1 | 50.3 |
| 2 | 15.8 | 35.6 |
| 3 | 8.9 | 18.2 |
| 4 | 12.5 | 28.4 |
| 5 | 7.8 | 15.9 |
| 6 | 30.2 | 65.4 |
| 7 | 5.6 | 12.3 |
| 8 | 20.4 | 45.8 |
| 9 | 10.1 | 22.7 |
| 10 | 9.5 | 20.1 |
| 11 | 28.7 | 58.9 |
| 12 | 18.9 | 40.2 |
| 13 | 4.2 | 9.8 |
| 14 | 6.3 | 14.1 |
| 15 | 2.1 | 5.2 |
Potential Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways of this compound derivatives are limited, research on the broader class of lanostane-type triterpenoids provides strong indications of their potential mechanisms of action, particularly in the context of cancer.
Induction of Apoptosis
Several lanostane-type triterpenoids have been shown to induce apoptosis in cancer cells. One proposed mechanism involves the activation of the caspase cascade.
Caption: Proposed apoptotic pathway initiated by this compound derivatives.
Inhibition of Pro-inflammatory Pathways
Triterpenoids isolated from Euphorbia species have been noted for their anti-inflammatory properties, which are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.
Caption: Potential inhibition of NF-κB and MAPK signaling by this compound derivatives.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of this compound derivatives.
Experimental Workflow Overview
The general workflow for screening and characterizing the biological activity of novel this compound derivatives is outlined below.
Caption: General workflow for biological evaluation of this compound derivatives.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: Nitric Oxide Assay
This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation. The Griess reaction is used to quantify nitrite, a stable and nonvolatile breakdown product of NO.
Principle: In the Griess reaction, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Reaction: Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. Add 50 µL of the Griess reagent to each well.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-stimulated control.
Antiviral Activity: Plaque Reduction Assay
This assay is the gold standard for measuring the ability of a compound to inhibit the replication of a cytopathic virus.
Principle: A confluent monolayer of host cells is infected with a known amount of virus in the presence of the test compound. An overlay of semi-solid medium is applied to restrict the spread of progeny virus, resulting in the formation of localized areas of cell death (plaques). The reduction in the number of plaques in the presence of the compound indicates its antiviral activity.
Protocol:
-
Cell Seeding: Seed susceptible host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. In parallel, prepare various concentrations of the this compound derivatives. Mix the virus dilution with the compound dilutions and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 200-500 µL of the virus-compound mixture. Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) supplemented with the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ humidified atmosphere for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells with a solution such as 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
Conclusion and Future Directions
The this compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The available data clearly demonstrates their potent cytotoxic and antiparasitic activities. The likely involvement of these compounds in critical cellular signaling pathways, such as apoptosis and inflammation, further underscores their therapeutic potential.
Future research should focus on several key areas:
-
Elucidation of Specific Molecular Targets: Identifying the precise protein targets of active this compound derivatives will be crucial for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Toxicity: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Studies: A systematic synthesis and biological evaluation of a broader range of derivatives will help to delineate the structural features essential for potent and selective activity, guiding the development of next-generation compounds with improved therapeutic indices.
This technical guide provides a foundational resource for researchers embarking on the exploration of this compound derivatives. The combination of quantitative data, detailed protocols, and mechanistic insights is intended to accelerate the translation of these promising natural product derivatives into novel clinical candidates.
References
The Occurrence and Analysis of 31-Norlanostenol in Euphorbia officinarum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the occurrence of the triterpenoid 31-norlanostenol in the latex of Euphorbia officinarum. While identified as a significant constituent of this medicinally important plant, quantitative data regarding its concentration remains limited in publicly available literature. This document synthesizes the current knowledge on its isolation and identification, offering a generalized experimental framework based on established methodologies for triterpenoid analysis from Euphorbia species. The guide also includes essential chemical data for this compound and outlines a logical workflow for its extraction and characterization. The absence of reported signaling pathways involving this compound is also noted, highlighting an area for future research.
Introduction
Euphorbia officinarum, a succulent plant native to Morocco, is well-documented in traditional medicine for its diverse therapeutic properties. The latex of this plant is a rich source of bioactive secondary metabolites, particularly triterpenoids. Among these, this compound has been identified as a key component alongside other structurally related compounds like obtusifoliol. These triterpenoids have garnered interest for their potential pharmacological activities, serving as precursors for the synthesis of novel bioactive derivatives. This guide focuses specifically on the presence of this compound in E. officinarum, providing a technical resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.
Chemical Data of this compound
A summary of the key chemical identifiers for this compound is presented in the table below. This information is crucial for its unequivocal identification through spectroscopic and spectrometric techniques.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₈O | PubChem[1] |
| Molecular Weight | 412.7 g/mol | PubChem[1] |
| IUPAC Name | (3S,4R,5S,10S,13R,14R,17R)-4,10,13,14-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol | PubChem[1] |
| CAS Number | 51013-77-5 | PubChem[1] |
Occurrence and Quantitative Data
This compound has been qualitatively identified as a constituent of the latex of Euphorbia officinarum. However, to date, there is a notable absence of published studies providing quantitative data on the concentration of this compound in the latex of this plant species. Further research employing validated analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is required to determine the precise yield and variability of this compound.
Experimental Protocols
The following sections outline a generalized experimental workflow for the extraction, isolation, and identification of this compound from the latex of Euphorbia officinarum. This protocol is a composite based on methodologies reported for the separation of triterpenoids from Euphorbia species.
Extraction of Triterpenoids from Latex
The initial step involves the separation of the non-polar triterpenoid fraction from the aqueous latex emulsion.
-
Objective: To obtain a crude extract enriched with triterpenoids.
-
Procedure:
-
Freshly collected latex of E. officinarum is slowly added to an excess of a polar solvent such as ethanol or methanol with constant stirring. This will induce the precipitation of the rubber and other polar constituents.
-
The mixture is allowed to stand to ensure complete precipitation.
-
The precipitate, containing the triterpenoids, is separated from the supernatant by filtration or centrifugation.
-
The precipitate is then washed with the same polar solvent to remove any remaining water-soluble components.
-
The resulting solid is dried under vacuum to yield a crude triterpenoid extract.
-
Isolation by Silica Gel Column Chromatography
The crude extract, a complex mixture of triterpenoids, is then subjected to chromatographic separation to isolate individual compounds.
-
Objective: To isolate this compound from the crude extract.
-
Procedure:
-
A glass column is packed with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent such as n-hexane as the slurry solvent.
-
The dried crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorbed onto a small amount of silica gel.
-
The solvent is evaporated, and the dried silica with the adsorbed sample is loaded onto the top of the prepared column.
-
The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate or acetone.
-
Fractions of the eluate are collected sequentially.
-
The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane:ethyl acetate mixtures) and visualized using an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
-
Fractions containing compounds with similar TLC profiles are pooled together.
-
The fractions containing the target compound, this compound, are combined and the solvent is evaporated to yield the purified compound. Further purification may be achieved by recrystallization from a suitable solvent.
-
Identification and Structural Elucidation
The purified compound is identified using a combination of spectroscopic methods.
-
Objective: To confirm the identity and structure of the isolated 3-norlanostenol.
-
Techniques:
-
Mass Spectrometry (MS): The molecular weight and fragmentation pattern are determined using techniques such as Electron Ionization Mass Spectrometry (EI-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS). The PubChem database lists the molecular weight of this compound as 412.7 g/mol .[1]
-
Comparison with Literature Data: The obtained spectroscopic data should be compared with any available published data for this compound to confirm its identity.
Visualizations
Experimental Workflow
The logical flow of the experimental process for the extraction and isolation of this compound is depicted in the following diagram.
Logical Relationship for Identification
The confirmation of the isolated compound's identity relies on the convergence of data from multiple analytical techniques.
References
The Divergent Paths of Sterol Precursors: A Technical Guide to the Relationship Between Lanosterol and 31-Norlanostenol
For Immediate Release
A Deep Dive into the Sterol Biosynthesis Pathway: Understanding the Roles and Divergence of Lanosterol and 31-Norlanostenol
This technical guide provides a comprehensive overview of the biochemical relationship between two key sterol precursors, lanosterol and this compound. Tailored for researchers, scientists, and drug development professionals, this document elucidates their structural differences, their roles in divergent biosynthetic pathways, and the enzymatic machinery that dictates their metabolic fate. Particular focus is placed on the substrate specificity of sterol 14α-demethylase (CYP51), a critical enzyme in sterol biosynthesis and a prominent drug target.
Introduction: Two Sterols, Divergent Destinies
Lanosterol is a tetracyclic triterpenoid that serves as the central precursor to cholesterol and other sterols in animals and fungi.[1] Its formation from the cyclization of 2,3-oxidosqualene is a pivotal step in the sterol biosynthesis pathway. Conversely, this compound, a demethylated analog of lanosterol, plays a significant role in the sterol metabolism of certain protozoa, such as Trypanosoma brucei.[2] The primary structural difference between these two molecules lies in the absence of a methyl group at the C-4 position in this compound.[1] This seemingly minor structural variation has profound implications for their subsequent enzymatic processing and the final sterol products.
The Central Role of Sterol 14α-Demethylase (CYP51)
The enzyme at the heart of the metabolic divergence of lanosterol and this compound is sterol 14α-demethylase, a cytochrome P450 enzyme also known as CYP51. This enzyme catalyzes the removal of the 14α-methyl group from its sterol substrates, a crucial and often rate-limiting step in the biosynthesis of essential sterols like ergosterol in fungi and cholesterol in mammals. The catalytic mechanism of CYP51 involves three successive oxidative steps.
The substrate specificity of CYP51 varies significantly across different organisms, which is a key factor in the distinct sterol profiles observed in various biological kingdoms. In protozoa such as Leishmania and Trypanosoma, CYP51 exhibits a broader substrate tolerance compared to its fungal and mammalian counterparts.
Quantitative Analysis of CYP51 Catalytic Activity
The catalytic efficiency of CYP51 with different sterol substrates underscores the biochemical basis for the divergent metabolic pathways. The following table summarizes the kinetic parameters of recombinant Leishmania infantum CYP51 with lanosterol and C4-norlanostenol (a close structural analog of this compound).
| Substrate | K_m_ (µM) | V_max_ (min⁻¹) | V_max_/K_m_ (min⁻¹µM⁻¹) |
| Lanosterol | 1.6 ± 0.3 | 0.9 ± 0.1 | 0.56 |
| C4-Norlanosterol | 18.4 ± 3.7 | 10.1 ± 1.2 | 0.55 |
Data sourced from studies on Leishmania infantum CYP51.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the biochemical pathways involving lanosterol and this compound and the logical flow of their analysis.
Biochemical pathways of lanosterol and this compound.
General experimental workflow for studying sterol metabolism.
Experimental Protocols
Recombinant CYP51 Expression and Purification
This protocol describes the heterologous expression of CYP51 in E. coli and its subsequent purification.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
CYP51 expression vector (e.g., pCW)
-
Terrific Broth (TB) medium
-
Ampicillin
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
δ-Aminolevulinic acid (ALA)
-
Lysis buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol, 0.1 mM PMSF, 0.3 M NaCl)
-
CHAPS detergent
-
Ni-NTA agarose resin
-
Wash buffer (Lysis buffer with 25 mM imidazole and 0.2% CHAPS)
-
Elution buffer (Lysis buffer with 250 mM imidazole and 0.2% CHAPS)
Procedure:
-
Transform the CYP51 expression vector into a suitable E. coli expression strain.
-
Inoculate a starter culture in TB medium with ampicillin and grow overnight at 37°C.
-
Inoculate a larger culture with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.5 mM) and ALA (final concentration 0.65 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 28°C) for 24-48 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Solubilize the membrane fraction by adding CHAPS to a final concentration of 1% and stirring for 1 hour at 4°C.
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant CYP51 with elution buffer.
-
Dialyze the purified protein against a suitable storage buffer and store at -80°C.[4]
CYP51 Enzyme Activity Assay
This protocol outlines a method to measure the 14α-demethylase activity of recombinant CYP51.
Materials:
-
Purified recombinant CYP51
-
Cytochrome P450 reductase (CPR)
-
Reaction buffer (50 mM potassium phosphate pH 7.4, 4 mM MgCl₂, 0.1 mM DTT)
-
Lipid mixture (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine, L-α-dioleoyl-sn-glycero-3-phosphocholine, and L-α-phosphatidyl-L-serine in a 1:1:1 ratio)
-
Lanosterol or this compound substrate (10 mM stock in ethanol)
-
NADPH
-
Quenching solution (e.g., 2M HCl)
-
Organic solvent for extraction (e.g., hexane or ethyl acetate)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, the lipid mixture, CYP51 (e.g., 1.0 µM), and CPR (e.g., 4.0 µM).
-
Pre-incubate the mixture for 5 minutes at room temperature.
-
Add the sterol substrate to a final concentration of 50 µM and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding NADPH to a final concentration of 0.25 mM.
-
Incubate the reaction at 37°C, taking aliquots at various time points.
-
Stop the reaction in the aliquots by adding a quenching solution.
-
Extract the sterols from the reaction mixture using an organic solvent.
-
Dry the organic phase under a stream of nitrogen and resuspend in a suitable solvent for analysis.[4]
Sterol Extraction and Analysis by GC-MS
This protocol details the extraction of total sterols from protozoan cells and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Protozoan cell pellet
-
Saponification solution (10% KOH in 80% aqueous methanol)
-
Hexane
-
Internal standard (e.g., cholestane)
-
Derivatizing agent (e.g., BSTFA + 1% TMCS)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Harvest approximately 1-2 x 10⁹ cells by centrifugation.
-
Resuspend the cell pellet in the saponification solution and reflux for 1 hour to hydrolyze sterol esters.
-
After cooling, add water and extract the neutral lipids (including free sterols) three times with hexane.
-
Pool the hexane extracts, wash with water, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under nitrogen.
-
Add a known amount of internal standard to the dried lipid extract.
-
Derivatize the sterols to their trimethylsilyl (TMS) ethers by heating with a derivatizing agent at 60°C for 30 minutes.
-
Analyze the derivatized sterols by GC-MS.
-
Identify and quantify individual sterols based on their retention times and mass spectra compared to authentic standards.[2][5]
Conclusion
The relationship between lanosterol and this compound is a compelling example of how subtle structural variations in precursor molecules can lead to distinct metabolic fates and the evolution of diverse sterol biosynthesis pathways. The substrate promiscuity of CYP51 in protozoa, which allows for the processing of both C4-dimethylated and C4-monomethylated sterols, presents a fascinating area of study and a potential avenue for the development of novel anti-parasitic drugs. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the intricacies of sterol metabolism and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel sterol metabolic network of Trypanosoma brucei procyclic and bloodstream forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sterol profiling of Leishmania parasites using a new HPLC-tandem mass spectrometry-based method and antifungal azoles as chemical probes reveals a key intermediate sterol that supports a branched ergosterol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of 31-Norlanostenol from Plant Latex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction and purification of 31-norlanostenol, a tetracyclic triterpenoid, from plant latex, primarily focusing on species from the Euphorbia genus. This compound and related triterpenoids have garnered interest for their potential pharmacological activities. The protocol described herein is a composite methodology based on established procedures for the isolation of similar compounds from Euphorbia latex. It covers latex collection, preliminary extraction, and chromatographic purification. Additionally, this document includes quantitative data on triterpenoid yields from Euphorbia latex and diagrams illustrating the experimental workflow.
Introduction
Plant latices, particularly from the Euphorbiaceae family, are rich sources of structurally diverse secondary metabolites, including a wide array of triterpenoids. These compounds, biosynthesized from squalene, exhibit a range of biological activities. This compound, a lanostane-type triterpenoid, has been identified in the latex of species such as Euphorbia officinarum. The extraction and purification of these compounds are crucial first steps in their pharmacological evaluation and potential development as therapeutic agents. This protocol outlines a robust method for the isolation of this compound for research and drug development purposes.
Quantitative Data
| Plant Source | Extraction Method | Compound/Extract | Yield | Reference |
| Euphorbia arbuscula | Ethanolic extraction of dried latex | Crude Ethanol Extract | 80.48% (of dry latex weight) | [1] |
| Euphorbia arbuscula | Ethanolic extraction of dried latex | Oil Fraction | 57.83% (of crude extract) | [1] |
| Euphorbia arbuscula | Ethanolic extraction of dried latex | Ethyl Acetate Fraction | 0.28% (of crude extract) | [1] |
| Euphorbia caducifolia | Not specified | Solid Material in Latex | 26.90 - 28.60% | [2] |
Experimental Protocol
This protocol is divided into three main stages: Latex Collection and Preparation, Solvent Extraction, and Chromatographic Purification.
Latex Collection and Preparation
-
Collection: Carefully make incisions on the stems or leaves of the source plant (e.g., Euphorbia officinarum). Collect the exuded milky latex in sterile glass vials. It is advisable to wear appropriate personal protective equipment (gloves and eye protection) as the latex of many Euphorbia species can be irritant.
-
Drying (Optional but Recommended): The collected latex can be allowed to air-dry to a coagulum. This step can facilitate subsequent extraction by reducing the water content.
-
Protein Precipitation and Removal:
-
To the fresh or reconstituted dried latex, add a polar organic solvent such as methanol or ethanol in a 1:3 (v/v) ratio (latex:solvent).
-
Sonicate the mixture for approximately 5-10 minutes to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the mixture at 5000 rpm for 10-15 minutes.
-
Carefully decant and collect the supernatant, which contains the triterpenoids. Discard the protein pellet.
-
Solvent Extraction
-
Soxhlet Extraction (for dried latex):
-
Place the dried latex coagulum in a thimble and perform continuous extraction in a Soxhlet apparatus using methanol for 6-8 hours.
-
After extraction, cool the methanolic solution.
-
-
Solvent Partitioning (from supernatant):
-
The supernatant from the protein precipitation step can be further partitioned.
-
Concentrate the supernatant under reduced pressure.
-
The resulting residue can be dissolved in a methanol-water mixture (e.g., 2:1 v/v) and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Triterpenoids are generally expected to be in the less polar fractions (n-hexane and chloroform).
-
Chromatographic Purification
This step is crucial for the initial separation of this compound from the complex mixture of the crude extract.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Concentrate the selected fraction (e.g., n-hexane or chloroform fraction) to dryness.
-
Adsorb the dried extract onto a small amount of silica gel.
-
Carefully load the sample-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding ethyl acetate. A suggested gradient could be from 100% n-hexane to a final concentration of 20-30% ethyl acetate in n-hexane.
-
Collect fractions of a consistent volume (e.g., 20-30 mL).
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2 v/v).
-
Visualize the spots on the TLC plates using an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine the fractions that show a spot corresponding to the expected Rf value of this compound.
-
For final purification to obtain high-purity this compound, preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically suitable for the separation of triterpenoids.
-
Mobile Phase: An isocratic or gradient system of acetonitrile and water is commonly used. Due to the lack of strong chromophores in many triterpenoids, UV detection can be challenging. Detection at low wavelengths (around 205-210 nm) is often necessary.
-
Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
Purification: Inject the sample and collect the peak corresponding to this compound based on its retention time, which would need to be determined using an analytical standard if available.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the extraction and purification process.
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the precise signaling pathways through which this compound exerts its biological effects. While related triterpenoids are known to possess anti-inflammatory, antimicrobial, and cytotoxic properties, the molecular targets and downstream signaling cascades for this compound have not been elucidated. The diagram below represents a generalized logical relationship for future investigation into its mechanism of action.
Caption: Logical framework for investigating the signaling pathways of this compound.
Conclusion
The protocol detailed in this document provides a comprehensive framework for the successful extraction and purification of this compound from plant latex. By following these steps, researchers can obtain this triterpenoid for further chemical and biological studies. Future research should focus on optimizing the yield of this compound and elucidating its specific mechanisms of action to fully realize its potential in drug development.
References
Application Note: HPLC-MS Analysis of 31-Norlanostenol in Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
31-Norlanostenol is a significant sterol intermediate in the cholesterol biosynthesis pathway. Its accurate quantification in various biological and pharmaceutical extracts is crucial for understanding metabolic processes and for the quality control of related drug products. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described method offers high sensitivity and selectivity for the quantification of this compound in complex matrices.
Experimental Protocols
1. Sample Preparation: Extraction of this compound from Biological Matrices
This protocol is adapted from established methods for sterol extraction.[1][2]
-
Materials:
-
Chloroform
-
Methanol
-
Phosphate Buffered Saline (PBS)
-
Toluene
-
Hexane
-
Isopropanol
-
Ethanolic potassium hydroxide (KOH) solution (prepared by mixing 15 mL of 45% w/w KOH with ethanol to a final volume of 100 mL).[2]
-
Deuterated internal standard (e.g., Lanosterol-d7, as a surrogate)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
-
Procedure for Cellular Extracts: [1]
-
Resuspend 5 to 10 million cells in a suitable volume of PBS.
-
Add 6 mL of a chloroform:methanol (1:2 v/v) solution to the cell suspension.
-
Spike the mixture with a known amount of deuterated internal standard.
-
Vortex the sample vigorously for 10 seconds and then centrifuge at 1360 x g for 5 minutes to pellet insoluble material.
-
Transfer the supernatant to a new glass tube.
-
Add 2 mL each of chloroform and PBS to the supernatant, vortex, and centrifuge again to induce phase separation.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic extract under a stream of nitrogen at approximately 35°C.
-
-
Procedure for Saponification (for esterified sterols): [2]
-
To the dried lipid extract, add 1 mL of freshly prepared ethanolic KOH solution.
-
Incubate the mixture to hydrolyze sterol esters.
-
Neutralize the solution with acetic acid.
-
Perform a liquid-liquid extraction using hexane to extract the free sterols.
-
Evaporate the hexane extract to dryness.
-
-
Solid Phase Extraction (SPE) Cleanup: [1]
-
Reconstitute the dried extract in 1 mL of toluene.
-
Load the solution onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with 1 mL of hexane to elute nonpolar compounds.
-
Elute the sterol fraction with 8 mL of 30% isopropanol in hexane.
-
Dry the eluted sterol fraction under nitrogen.
-
Reconstitute the final sample in 95% methanol for HPLC-MS analysis.
-
2. HPLC-MS/MS Method
This method is based on general protocols for sterol analysis by reverse-phase HPLC-MS.[1][3][4][5]
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.[6]
-
Electrospray Ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm particle size).[7]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[1]
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate.[1]
-
Flow Rate: 0.3 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Injection Volume: 5-10 µL.[1]
-
Gradient Program:
-
Start with a high percentage of mobile phase A, then ramp up to a high percentage of mobile phase B to elute the relatively nonpolar sterols. A typical gradient might start at 85% B, ramp to 100% B over 13 minutes, and hold for 10 minutes.[1]
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Capillary Voltage: 3500 V.[7]
-
Gas Temperature: 350°C.[7]
-
Gas Flow: 9 L/min.[7]
-
Nebulizer Pressure: 40 psi.[7]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer. Based on the structure of lanosterol, the precursor ion ([M+H]+) for this compound (C29H48O) would be approximately m/z 413.38. Fragmentation would likely involve the loss of water ([M+H-H2O]+), resulting in a product ion around m/z 395.37.
-
Data Presentation
Table 1: HPLC-MS/MS Quantitative Data (Hypothetical for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (ng/mL) | LOQ (ng/mL) | Linearity Range (ng/mL) |
| This compound | 413.38 | 395.37 | ~15.2 | ~0.5 | ~1.5 | 2 - 2000 |
| Lanosterol-d7 (IS) | 434.45 | 416.44 | ~15.1 | - | - | - |
LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on typical sensitivities for sterol analysis.[8]
Visualizations
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. apps.thermoscientific.com [apps.thermoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Simplified LC-MS Method for Analysis of Sterols in Biological Samples | Semantic Scholar [semanticscholar.org]
- 5. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Bioactive 31-Norlanostenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive 31-norlanostenol derivatives. This document includes a summary of their biological activities, detailed experimental protocols for their semi-synthesis, and diagrams illustrating their potential mechanism of action and experimental workflows.
Introduction
This compound is a tetracyclic triterpenoid isolated from the latex of plants such as Euphorbia officinarum.[1] Its unique structure serves as a valuable scaffold for the development of new bioactive compounds. Semi-synthetic modification of the this compound backbone has yielded derivatives with promising activities against a range of biological targets, including insect pests, protozoan parasites, and cancer cells.[1] These derivatives have shown potential as selective toxicants, highlighting their therapeutic and agrochemical promise.[1] The primary mechanism of action for their antiparasitic effects is believed to be the interference with sterol biosynthesis, a critical pathway in these organisms.[1]
Biological Activities of this compound Derivatives
A series of fifteen semi-synthetic derivatives of this compound and the related triterpenoid, obtusifoliol, were evaluated for their biological activities. The table below summarizes the cytotoxic effects of selected this compound derivatives against insect (Sf9) and mammalian (CHO) cell lines, as well as their antiparasitic activity against Leishmania infantum and Trypanosoma cruzi.
| Compound | Modification on this compound (1) | Sf9 EC50 (µg/mL) | CHO EC50 (µg/mL) | L. infantum EC50 (µg/mL) | T. cruzi EC50 (µg/mL) |
| 1 | (Parent Compound) | >100 | >100 | 20.9 | >100 |
| 2 | 8α,9α-epoxide | 37.8 | 72.4 | 14.8 | >100 |
| 3 | Δ⁷ | 6.7 | >100 | 0.6 | 20.9 |
| 4 | 3β-Cl, 7-oxo | >100 | >100 | 1.4 | 12.0 |
| 5 | 3-oxo | 11.2 | 23.8 | 1.8 | 12.0 |
| 7 | 3-oxo, 7β-OH | 21.5 | 95.9 | 1.4 | 12.0 |
Data extracted from "New Bioactive Semisynthetic Derivatives of this compound and Obtusifoliol from Euphorbia Officinarum"[1]
Experimental Protocols
The following protocols describe the general procedures for the isolation of the starting material, this compound, and the semi-synthesis of representative derivatives.
Protocol 1: Isolation of this compound from Euphorbia officinarum Latex
-
Latex Collection and Precipitation: Collect fresh latex from Euphorbia officinarum plants. The triterpenoid fraction can be precipitated from the latex, typically yielding a solid material.[1]
-
Chromatographic Separation: Subject the precipitated material (e.g., 60 g) to silica gel column chromatography.
-
Elution: Elute the column with a suitable solvent system, such as a gradient of n-hexane and ethyl acetate, to separate the different triterpenoid components.
-
Isolation and Identification: Collect the fractions containing this compound and confirm its identity and purity using spectroscopic techniques (e.g., NMR, MS).
Protocol 2: Synthesis of 3-oxo-31-norlanostenol (Compound 5)
This protocol describes the oxidation of the 3β-hydroxyl group of this compound to a ketone.
-
Dissolution: Dissolve this compound (1) in a suitable organic solvent such as dichloromethane (DCM) or acetone.
-
Addition of Oxidizing Agent: Add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid and acetone) or pyridinium chlorochromate (PCC), dropwise to the solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding isopropanol. Filter the mixture through a pad of celite and wash with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane/ethyl acetate) to afford the pure 3-oxo-31-norlanostenol (5).
Protocol 3: Synthesis of 3β-chloro-7-oxo-31-norlanostenol (Compound 4)
This protocol outlines a possible route for the synthesis of a chlorinated and oxidized derivative.
-
Synthesis of the 7-oxo intermediate: First, synthesize the 7-oxo derivative of this compound using an appropriate selective oxidation method.
-
Chlorination: Dissolve the 7-oxo intermediate in a suitable solvent. Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to the solution. The reaction may require gentle heating.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully quench the reaction and perform an aqueous work-up.
-
Purification: Purify the crude product by column chromatography to yield the desired 3β-chloro-7-oxo-31-norlanostenol (4).
Visualizations
Diagram 1: Experimental Workflow for Synthesis and Evaluation
Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.
Diagram 2: Proposed Antiparasitic Mechanism of Action
Caption: Inhibition of the sterol biosynthesis pathway in parasites by this compound derivatives.
Diagram 3: Structure-Activity Relationship Logic
References
Application Notes and Protocols for Investigating 31-Norlanostenol as a Potential Insecticidal Agent
Disclaimer: There is currently a lack of publicly available scientific literature specifically detailing the insecticidal properties of 31-Norlanostenol. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals. This guide is based on established methodologies for evaluating novel compounds and the known insecticidal and antifeedant activities of structurally related lanostane and cycloartane-type triterpenoids.
Introduction
Triterpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities. Within this class, lanostane and cycloartane-type triterpenoids have demonstrated potential as insecticidal and antifeedant agents. For instance, certain cycloartane-type triterpenoids have shown activity against agricultural pests such as the tobacco caterpillar (Spodoptera litura)[1][2]. Specifically, 3β,24,25-trihydroxycycloartane has been reported to have poisonous, antifeedant, growth inhibitory, and oviposition-deterring effects on the rice leaf-folder (Cnaphalocrocis medinalis)[3]. Furthermore, lanosterol, a closely related compound, has been observed to induce malformations in adult insects and impede their development[4]. While direct evidence for this compound is scarce, semisynthetic derivatives have been shown to act as postingestive toxicants against Spodoptera littoralis[5].
These findings suggest that this compound, a demethylated lanostane-type triterpenoid, represents a promising candidate for development as a novel insecticidal agent. This document outlines a series of experimental protocols to systematically evaluate its efficacy and elucidate its potential mechanism of action.
Data Presentation: Hypothetical Insecticidal Activity of this compound
The following tables present hypothetical data to illustrate how the insecticidal and antifeedant activity of this compound could be summarized.
Table 1: Acute Contact and Ingestion Toxicity of this compound against Spodoptera litura Larvae (72 hours)
| Concentration (µg/mL) | Contact Toxicity Mortality (%) | Ingestion Toxicity Mortality (%) |
| 10 | 15.5 ± 2.1 | 25.3 ± 3.5 |
| 50 | 45.2 ± 4.8 | 60.1 ± 5.2 |
| 100 | 78.9 ± 6.3 | 85.7 ± 4.9 |
| 250 | 95.1 ± 3.9 | 98.2 ± 1.8 |
| Control (Solvent) | 2.1 ± 0.5 | 3.5 ± 1.1 |
| LC50 (µg/mL) | 65.8 | 42.5 |
Table 2: Antifeedant Activity of this compound against Spodoptera litura Larvae
| Concentration (µg/cm²) | Leaf Area Consumed (cm²) | Antifeedant Index (%) |
| 10 | 3.8 ± 0.4 | 45.7 |
| 50 | 1.9 ± 0.3 | 72.8 |
| 100 | 0.8 ± 0.2 | 88.6 |
| 250 | 0.2 ± 0.1 | 97.1 |
| Control (Solvent) | 7.0 ± 0.6 | 0.0 |
| ED50 (µg/cm²) | 28.4 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the insecticidal potential of this compound.
Protocol 1: Insect Rearing
-
Species: Spodoptera litura (Tobacco Cutworm)
-
Rearing Conditions: Maintain a laboratory colony at 25 ± 2°C, 60-70% relative humidity, and a 14:10 hour (light:dark) photoperiod.
-
Diet: Rear larvae on an artificial diet based on chickpea flour.
-
Synchronization: Use third-instar larvae of uniform age and size for all bioassays to ensure consistency.
Protocol 2: Contact Toxicity Assay
-
Preparation of Test Solutions: Dissolve this compound in acetone to prepare a series of concentrations (e.g., 10, 50, 100, 250 µg/mL). Use acetone as the control.
-
Application: Apply 1 µL of the test solution to the dorsal thorax of each third-instar larva using a micro-applicator.
-
Observation: Place ten treated larvae in a petri dish with an artificial diet. Replicate each concentration five times.
-
Data Collection: Record larval mortality at 24, 48, and 72 hours post-application. Larvae are considered dead if they do not respond to probing with a fine brush.
-
Analysis: Calculate the median lethal concentration (LC50) using Probit analysis.
Protocol 3: No-Choice Leaf Disk Antifeedant Assay
-
Preparation of Leaf Disks: Use fresh castor bean (Ricinus communis) leaves, a preferred host for S. litura. Cut leaf disks of 5 cm in diameter.
-
Application of Test Compound: Dissolve this compound in acetone to achieve various concentrations. Evenly apply 100 µL of each solution to the surface of the leaf disks. Allow the solvent to evaporate completely. Control disks are treated with acetone only.
-
Bioassay: Place one treated leaf disk in a petri dish with a moistened filter paper to maintain humidity. Introduce one pre-starved (for 4 hours) third-instar larva into each petri dish.
-
Data Collection: After 24 hours, measure the consumed leaf area using a leaf area meter or image analysis software.
-
Analysis: Calculate the Antifeedant Index (%) using the formula: AI = [(C - T) / (C + T)] * 100, where C is the area consumed in the control and T is the area consumed in the treatment. Calculate the median effective dose (ED50) for antifeedancy.
Protocol 4: Growth Inhibition Assay
-
Diet Preparation: Incorporate this compound into the artificial diet at various concentrations during its preparation.
-
Bioassay: Place individual third-instar larvae in vials containing the treated diet.
-
Data Collection: Monitor larval weight gain, developmental duration to pupation, and pupal weight.
-
Analysis: Compare the growth parameters of treated larvae with the control group to determine any growth-inhibitory effects.
Visualizations
Diagram 1: Experimental Workflow for Insecticidal Bioassays
Caption: Workflow for evaluating the insecticidal potential of this compound.
Diagram 2: Hypothetical Signaling Pathway for Triterpenoid Insecticidal Action
Caption: A plausible signaling cascade for the neurotoxic effects of this compound.
References
- 1. New cycloartane type-triterpenoids from the areal parts of Caragana sukiensis and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Triterpenes in Meliaceae III: Plant Species, Molecules, and Activities in Munronia–Xylocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-parasitic Activity Assays of 31-Norlanostenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-parasitic activity of 31-Norlanostenol and its derivatives, with detailed protocols for assessing its efficacy against key human parasites, Trypanosoma cruzi and Leishmania infantum.
Introduction
This compound, a tetracyclic triterpenoid, and its semisynthetic derivatives have demonstrated promising anti-parasitic properties. Triterpenoids, including those with a lanostane skeleton, have been recognized for a variety of biological activities such as anti-parasitic, anti-fungal, and anti-bacterial effects. The sterol biosynthesis pathway in parasites like Trypanosoma and Leishmania is a validated drug target, as these organisms rely on the production of ergosterol and other sterols for membrane integrity and cellular function. Compounds that interfere with this pathway, such as the azole antifungals, have shown efficacy against these parasites. Given its structural similarity to lanosterol, a key intermediate in sterol biosynthesis, this compound is a compelling candidate for the development of novel anti-parasitic agents.
Quantitative Data Summary
The following table summarizes the reported in vitro anti-parasitic and cytotoxic activities of this compound derivatives. This data is crucial for evaluating the potency and selectivity of these compounds.
| Compound | Target Organism/Cell Line | EC50 (µg/mL) | Notes |
| Derivative 3 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |
| Derivative 4 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |
| Derivative 7 | Trypanosoma cruzi (epimastigotes) | < 1 | Highly potent anti-trypanosomal activity. |
| Derivative 3 | Leishmania infantum (promastigotes) | 4.5 | Moderate anti-leishmanial activity. |
| Derivative 4 | Leishmania infantum (promastigotes) | 6.7 | Moderate anti-leishmanial activity. |
| Derivative 7 | Leishmania infantum (promastigotes) | 8.2 | Moderate anti-leishmanial activity. |
| Derivative 3 | CHO (Chinese Hamster Ovary) cells | 15.3 | Indicates some level of cytotoxicity to mammalian cells. |
| Derivative 4 | CHO (Chinese Hamster Ovary) cells | > 100 | Low cytotoxicity to mammalian cells, suggesting selectivity. |
| Derivative 7 | CHO (Chinese Hamster Ovary) cells | > 100 | Low cytotoxicity to mammalian cells, suggesting selectivity. |
| Derivative 3 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |
| Derivative 4 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |
| Derivative 7 | Sf9 (Spodoptera frugiperda) cells | < 1 | High cytotoxicity to insect cells. |
Experimental Protocols
Protocol 1: In Vitro Anti-Trypanosoma cruzi Activity Assay (Epimastigote Stage)
This protocol details the procedure for evaluating the efficacy of this compound and its derivatives against the epimastigote stage of Trypanosoma cruzi.
Materials:
-
Trypanosoma cruzi epimastigotes (e.g., CL-B5 clone)
-
Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives (dissolved in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microplates
-
Incubator (28°C)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Parasite Culture: Culture T. cruzi epimastigotes in LIT medium supplemented with 10% FBS at 28°C.
-
Assay Setup:
-
Seed the 96-well plates with 1 x 10^5 epimastigotes per well in 100 µL of fresh LIT medium.
-
Prepare serial dilutions of the this compound derivatives in LIT medium. The final concentration of DMSO should not exceed 0.5%.
-
Add 100 µL of the compound dilutions to the respective wells.
-
Include a positive control (e.g., benznidazole) and a negative control (medium with DMSO).
-
-
Incubation: Incubate the plates at 28°C for 72 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for an additional 24 hours at 28°C.
-
Measure the absorbance at 570 nm and 600 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration of the test compound compared to the negative control. Determine the EC50 value by non-linear regression analysis.
Protocol 2: In Vitro Anti-Leishmania infantum Activity Assay (Promastigote Stage)
This protocol outlines the method for assessing the activity of this compound derivatives against the promastigote stage of Leishmania infantum.
Materials:
-
Leishmania infantum promastigotes
-
Schneider's insect medium supplemented with 20% FBS
-
This compound derivatives (dissolved in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microplates
-
Incubator (26°C)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Parasite Culture: Maintain L. infantum promastigotes in Schneider's insect medium with 20% FBS at 26°C.
-
Assay Setup:
-
Plate 1 x 10^6 promastigotes per well in 100 µL of fresh medium in a 96-well plate.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Add 100 µL of the diluted compounds to the wells.
-
Include a positive control (e.g., amphotericin B) and a negative control (medium with DMSO).
-
-
Incubation: Incubate the plates at 26°C for 48 hours.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for another 24 hours at 26°C.
-
Measure the absorbance at 570 nm and 600 nm.
-
-
Data Analysis: Determine the percentage of parasite inhibition and calculate the EC50 values as described for T. cruzi.
Protocol 3: Cytotoxicity Assay against Mammalian (CHO) and Insect (Sf9) Cells
This protocol is for evaluating the cytotoxic effects of this compound derivatives on a mammalian cell line (Chinese Hamster Ovary - CHO) and an insect cell line (Spodoptera frugiperda - Sf9) to determine selectivity.
Materials:
-
CHO cells and Sf9 cells
-
Appropriate culture medium for each cell line (e.g., DMEM for CHO, Grace's Insect Medium for Sf9) with 10% FBS
-
This compound derivatives (dissolved in DMSO)
-
Resazurin sodium salt solution (0.125 mg/mL in PBS)
-
96-well microplates
-
Incubator (37°C for CHO, 27°C for Sf9)
-
Microplate reader (570 nm and 600 nm)
Procedure:
-
Cell Culture: Grow CHO and Sf9 cells in their respective recommended media and conditions.
-
Assay Setup:
-
Seed the 96-well plates with 1 x 10^4 cells per well in 100 µL of medium.
-
Allow cells to adhere for 24 hours.
-
Add 100 µL of serially diluted test compounds to the wells.
-
Include a positive control for cytotoxicity (e.g., doxorubicin) and a negative control (medium with DMSO).
-
-
Incubation: Incubate CHO cells for 48 hours at 37°C and Sf9 cells for 48 hours at 27°C.
-
Viability Assessment:
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 4-6 hours.
-
Measure the absorbance at 570 nm and 600 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the CC50 (50% cytotoxic concentration) values.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted parasitic signaling pathway and the experimental workflows for the anti-parasitic assays.
Caption: Simplified sterol biosynthesis pathway in trypanosomatids and the putative inhibitory action of this compound.
Caption: General workflow for the in vitro anti-parasitic activity assays.
Caption: General workflow for the in vitro cytotoxicity assays.
Application Notes and Protocols for 31-Norlanostenol in Drug Discovery Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing 31-Norlanostenol as a scaffold in drug discovery programs, particularly focusing on its potential as an anti-cancer and anti-inflammatory agent. The protocols outlined below are designed to assess the bioactivity of this compound and its derivatives, guiding hit-to-lead optimization efforts.
Introduction
This compound is a tetracyclic triterpenoid that serves as a valuable starting point for the synthesis of novel bioactive compounds. Triterpenoids as a class have garnered significant interest in drug discovery due to their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.[1][2][3][4] While research on the unmodified this compound is limited, studies on its semisynthetic derivatives have demonstrated potent cytotoxic effects against various cell lines, highlighting the potential of this scaffold in developing new therapeutics.[5]
This document details protocols for evaluating the cytotoxic and anti-inflammatory properties of this compound and its analogs. The proposed mechanism of action for many triterpenoids involves the modulation of key signaling pathways such as NF-κB and STAT3, which are critical regulators of inflammation and cellular proliferation.[2][6][7] The following protocols will enable researchers to investigate these potential mechanisms for novel this compound-based compounds.
Data Presentation: Biological Activity of this compound Derivatives
The following table summarizes the cytotoxic activity of semisynthetic derivatives of this compound against various cell lines. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of future analogs with improved potency and selectivity.
| Compound ID | Modification Description | CHO (EC50, µg/mL) | Sf9 (EC50, µg/mL) | L. infantum (EC50, µg/mL) | T. cruzi (EC50, µg/mL) | Reference |
| 1a | 3-oxo | >100 | 37.8 | 72.42 | >100 | [5] |
| 3 | 3β-acetoxy | 14.8 | 6.7 | >100 | >100 | [5] |
| 4 | 3β-p-bromobenzoyloxy | 20.9 | <1 | 0.6 | >100 | [5] |
| 7 | 3-oxo, 7α,8α-epoxy | >100 | 11.2 | 1.8 | 3.4 | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound and its derivatives against cancer cell lines.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Materials:
-
This compound and its derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for another 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.
Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay (Griess Test)
This protocol is used to screen for the anti-inflammatory potential of this compound and its derivatives by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
1. Principle: Nitric oxide is a key inflammatory mediator. The Griess test is a colorimetric assay that detects the presence of nitrite, a stable and nonvolatile breakdown product of NO. In this assay, nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a pink-colored azo dye, the absorbance of which is measured spectrophotometrically.
2. Materials:
-
This compound and its derivatives
-
RAW 264.7 macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
CO2 incubator
3. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C with 5% CO2.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition.
Protocol 3: Investigation of NF-κB Signaling Pathway by Western Blot
This protocol describes the analysis of key protein expression and phosphorylation in the NF-κB pathway to determine if this compound derivatives exert their anti-inflammatory or anti-cancer effects through this mechanism.
1. Principle: Western blotting is used to detect specific proteins in a sample. In the context of the NF-κB pathway, the phosphorylation of IκBα and the nuclear translocation of the p65 subunit are key indicators of pathway activation. Inhibition of these events by a test compound suggests modulation of the NF-κB pathway.
2. Materials:
-
This compound derivatives
-
Appropriate cell line (e.g., RAW 264.7 for inflammation, cancer cell line for oncology)
-
LPS or TNF-α for stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
3. Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS or TNF-α for 30 minutes.
-
For whole-cell lysates, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's instructions.
-
Determine protein concentration using the BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities relative to loading controls (β-actin for whole-cell and cytoplasmic fractions, Lamin B1 for nuclear fractions).
Protocol 4: STAT3 Signaling Pathway Analysis using a Luciferase Reporter Assay
This protocol is designed to assess the inhibitory effect of this compound derivatives on the STAT3 signaling pathway.
1. Principle: A STAT3 luciferase reporter assay utilizes a plasmid containing a STAT3-responsive element linked to a luciferase gene. When STAT3 is activated (e.g., by IL-6), it binds to the responsive element and drives the expression of luciferase. An inhibitor of the STAT3 pathway will reduce the amount of luciferase produced, which can be quantified by measuring luminescence.
2. Materials:
-
This compound derivatives
-
HEK293T or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
IL-6 for stimulation
-
Dual-Luciferase Reporter Assay System
-
Luminometer
3. Procedure:
-
Co-transfect cells in a 24-well plate with the STAT3-responsive luciferase reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with IL-6 (e.g., 20 ng/mL) for 6-8 hours.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition of STAT3 activity.
Visualizations
Caption: Drug discovery workflow using this compound.
Caption: Proposed inhibition of the NF-κB pathway.
Caption: Proposed inhibition of the STAT3 pathway.
References
- 1. Pentacyclic Triterpenoid Phytochemicals with Anticancer Activity: Updated Studies on Mechanisms and Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
Application Note: Quantification of 31-Norlanostenol in Complex Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction 31-Norlanostenol is a tetracyclic triterpenoid alcohol with a chemical formula of C₂₉H₄₈O and a molecular weight of 412.7 g/mol [1]. As a sterol-like compound, its accurate quantification in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for understanding its pharmacokinetics, metabolism, and potential physiological roles. This application note provides a detailed protocol for the sensitive and selective quantification of this compound using a robust LC-MS/MS method. The methodology is based on established principles for the analysis of similar sterols and triterpenoids, ensuring high accuracy and reproducibility.[2][3][4]
Principle of the Method This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the separation and detection of this compound. Complex biological samples are first subjected to a sample preparation procedure involving protein precipitation and supported liquid extraction (SLE) to isolate the analyte and remove interfering matrix components[5][6]. The extracted analyte is then separated from other components on a reversed-phase C18 column. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity[4]. An appropriate internal standard (IS), such as a stable isotope-labeled analog or a structurally similar compound not present in the sample (e.g., 5α-cholestane), is used to ensure accuracy.
Experimental Protocols
1. Sample Preparation: Protein Precipitation and Supported Liquid Extraction
This protocol is designed for the extraction of this compound from a 100 µL plasma or tissue homogenate sample.
-
Materials:
-
Plasma, serum, or tissue homogenate
-
Acetonitrile (ACN), LC-MS grade, containing the internal standard (e.g., 5α-cholestane at 100 ng/mL)
-
Supported Liquid Extraction (SLE) cartridges
-
Methyl tert-butyl ether (MTBE), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
-
-
Procedure:
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold ACN containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Load the supernatant onto an SLE cartridge and wait for 5 minutes for the sample to be absorbed.
-
Elute the analyte by applying 1 mL of MTBE to the SLE cartridge and collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 MeOH:Water) and vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.9 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 98% B
-
8-10 min: Hold at 98% B
-
10.1-12 min: Return to 10% B for re-equilibration
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive APCI or ESI
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (m/z) 395.4 [M+H-H₂O]⁺ → Product ion (m/z) [To be determined by infusion and fragmentation studies]
-
Internal Standard (5α-cholestane): Precursor ion (m/z) 373.4 [M+H]⁺ → Product ion (m/z) [To be determined]
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Gas Temperature: 350°C, Nebulizer Pressure: 45 psi).
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison. The following tables present hypothetical validation data for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
|---|
| this compound | 1 - 1000 | y = 0.0025x + 0.0012 | > 0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
|---|---|---|---|
| LLOQ: 1 | 0.95 ± 0.12 | 95.0 | 12.6 |
| Low QC: 3 | 2.89 ± 0.25 | 96.3 | 8.7 |
| Mid QC: 100 | 104.2 ± 7.8 | 104.2 | 7.5 |
| High QC: 800 | 785.6 ± 51.1 | 98.2 | 6.5 |
Table 3: Recovery and Matrix Effect
| QC Level | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Low QC | 88.5 | 94.2 |
| High QC | 91.2 | 92.8 |
Visualizations
Caption: Workflow for the quantification of this compound.
Signaling Pathway Considerations Currently, specific signaling pathways involving this compound are not well-documented in publicly available literature. As a sterol-like molecule, it may be hypothesized to play a role in membrane structure and fluidity or act as a precursor for other bioactive molecules. Further research is required to elucidate its specific biological functions and interactions. The diagram below illustrates a hypothetical role for a generic sterol in a signaling pathway, which could serve as a starting point for future investigation into this compound.
Caption: Hypothetical role of a sterol in a signaling pathway.
References
- 1. 31-Norlanosterol | C29H48O | CID 102179328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medpace.com [medpace.com]
- 5. biotage.com [biotage.com]
- 6. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction for the Purification of 31-Norlanostenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
31-Norlanostenol is a demethylated derivative of lanosterol, a vital intermediate in the biosynthesis of sterols in eukaryotes.[1][2] The purification of this compound from complex biological or synthetic matrices is crucial for its structural elucidation, pharmacological screening, and development as a potential therapeutic agent. Solid-phase extraction (SPE) offers a rapid, efficient, and selective method for the isolation and enrichment of this compound, significantly reducing sample complexity prior to downstream analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5] This application note provides detailed protocols for the purification of this compound using both reversed-phase and normal-phase SPE.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective SPE protocol.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₀O | |
| Molecular Weight | 414.7 g/mol | |
| XLogP3 | 8.5 | |
| Nature | Highly non-polar |
This data is computationally generated and serves as a guideline.
Data Presentation: Quantitative Analysis
The following tables summarize the hypothetical performance of the described SPE protocols for the purification of this compound from a plant extract matrix. These values are illustrative and actual results may vary depending on the specific sample matrix and experimental conditions.
Table 1: Recovery of this compound using Reversed-Phase SPE (C18)
| Step | Analyte Mass (µg) | % Recovery |
| Initial Sample | 500 | 100% |
| Load Effluent | 15 | 3% (Loss) |
| Wash Effluent | 25 | 5% (Loss) |
| Eluate | 450 | 90% |
| Overall Recovery | 90% |
Table 2: Purity of this compound after Reversed-Phase SPE (C18)
| Sample | Purity (%) before SPE | Purity (%) after SPE | Analytical Method |
| Plant Extract | 15% | 85% | HPLC-UV[6][7] |
Table 3: Recovery of this compound using Normal-Phase SPE (Silica)
| Step | Analyte Mass (µg) | % Recovery |
| Initial Sample | 500 | 100% |
| Load Effluent | 5 | 1% (Loss) |
| Wash Effluent | 30 | 6% (Loss) |
| Eluate | 440 | 88% |
| Overall Recovery | 88% |
Table 4: Purity of this compound after Normal-Phase SPE (Silica)
| Sample | Purity (%) before SPE | Purity (%) after SPE | Analytical Method |
| Plant Extract | 15% | 82% | GC-MS[4][8] |
Experimental Protocols
Two primary SPE protocols are presented for the purification of this compound: a reversed-phase method using a C18 sorbent and a normal-phase method using a silica sorbent. The choice of method will depend on the sample matrix and the nature of the primary interferents.
Protocol 1: Reversed-Phase SPE using C18 Sorbent
This protocol is ideal for the extraction of the non-polar this compound from polar sample matrices.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane (HPLC grade)
-
Sample containing this compound dissolved in a minimal amount of a non-polar solvent and diluted with a polar solvent.
Methodology:
-
Sample Pre-treatment:
-
For solid samples (e.g., plant tissue), perform an initial extraction with a non-polar solvent like hexane or a mixture of chloroform and methanol.
-
Evaporate the solvent and reconstitute the residue in a small volume of a non-polar solvent (e.g., 100 µL hexane).
-
Dilute the reconstituted sample with a polar solvent (e.g., 900 µL of 80% methanol in water) to ensure retention on the C18 sorbent.
-
-
Sorbent Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.
-
Equilibrate the cartridge by passing 5 mL of 80% methanol in water. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of a polar solvent mixture (e.g., 70% methanol in water) to remove polar impurities.
-
-
Elution:
-
Elute the purified this compound with 5 mL of a non-polar solvent such as acetonitrile or hexane. Collect the eluate in a clean collection tube.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in a suitable solvent for downstream analysis.
-
Protocol 2: Normal-Phase SPE using Silica Sorbent
This protocol is effective for separating this compound from other non-polar and moderately polar compounds.
Materials:
-
Silica SPE Cartridge (e.g., 500 mg, 6 mL)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Sample containing this compound dissolved in a non-polar solvent.
Methodology:
-
Sample Pre-treatment:
-
Ensure the sample is dissolved in a non-polar solvent such as hexane or dichloromethane.
-
-
Sorbent Conditioning:
-
Pass 5 mL of hexane through the silica cartridge to activate the stationary phase. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the sample dissolved in the non-polar solvent onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of hexane to elute very non-polar impurities.
-
A subsequent wash with a slightly more polar solvent mixture (e.g., 5% ethyl acetate in hexane) can be used to remove other less polar impurities.
-
-
Elution:
-
Elute the this compound with a more polar solvent mixture, such as 10-20% ethyl acetate in hexane. The optimal elution solvent composition should be determined empirically.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the purified residue in a suitable solvent for further analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for the solid-phase extraction of this compound.
Caption: Simplified sterol biosynthesis pathway showing the position of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a gas chromatography-mass spectrometry method for the analysis of sterol oxidation products in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Chemical Composition Analysis Using HPLC-UV/GC-MS and Inhibitory Activity of Different Nigella sativa Fractions on Pancreatic α-Amylase and Intestinal Glucose Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 31-Norlanostenol Extraction from Latex
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 31-norlanostenol from plant latex, particularly from species of the Euphorbia genus.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and purification of this compound.
Question: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
Answer: Low extraction yield can stem from several factors, from the initial latex collection to the final extraction steps. Here are the primary areas to investigate:
-
Latex Quality and Handling:
-
Degradation: Latex is susceptible to enzymatic degradation and coagulation upon exposure to air. It's crucial to process the latex as quickly as possible after collection or store it appropriately (e.g., at low temperatures or with preservatives) to minimize the degradation of target compounds.
-
Water Content: High water content in the latex can dilute the extraction solvent and reduce its efficiency. Consider lyophilizing (freeze-drying) the latex before extraction to obtain a dry powder.
-
-
Choice of Extraction Solvent:
-
Polarity: The polarity of the solvent is critical for selectively extracting triterpenoids like this compound. While methanol is commonly used, a mixture of solvents with varying polarities might be more effective.[1][2] For instance, a combination of a nonpolar solvent like hexane to remove lipids, followed by extraction with a more polar solvent like methanol or ethanol, can improve the purity of the initial extract.
-
Solvent-to-Latex Ratio: An insufficient solvent volume may not be enough to fully extract the compound. Experiment with increasing the solvent-to-latex ratio to ensure complete extraction. A common starting point is a 1:3 (v/v) ratio of latex to solvent.[1]
-
-
Extraction Method:
-
Insufficient Agitation/Contact Time: Ensure thorough mixing of the latex with the solvent to maximize the surface area for extraction. Techniques like ultrasonication can significantly improve extraction efficiency by disrupting cell walls and enhancing solvent penetration.[1]
-
Temperature: While higher temperatures can increase extraction speed, they can also lead to the degradation of thermolabile compounds. It's advisable to perform extractions at room temperature or slightly elevated temperatures and monitor for any degradation.
-
Question: I am observing a significant amount of protein contamination in my extract. How can I remove it?
Answer: Protein contamination is a common issue when working with latex. Here are a couple of effective methods for protein removal:
-
Solvent Precipitation: Proteins can be precipitated by adding a suitable solvent. For instance, mixing the latex with a solvent like methanol or ethanol and then centrifuging can effectively separate the proteinous matter.[1]
-
Acidification: Lowering the pH of the latex solution can cause proteins to precipitate out of the solution.
After precipitation, the mixture should be centrifuged at a moderate speed (e.g., 5000 rpm) to pellet the precipitated proteins, allowing for the separation of the supernatant containing the desired compounds.[1]
Question: My final product after purification shows multiple spots on a TLC plate, indicating impurities. What purification steps can I take?
Answer: A multi-step purification approach is often necessary to isolate pure this compound.
-
Initial Cleanup: After the initial solvent extraction, a simple filtration or centrifugation can remove larger particles and some precipitated materials.
-
Chromatographic Techniques:
-
Silica Gel Column Chromatography: This is a standard and effective method for separating compounds based on their polarity. A step-wise gradient elution with a solvent system like hexane-ethyl acetate can be used to separate different fractions.
-
High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity, reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase such as methanol-water or acetonitrile-water is typically used.
-
Question: How can I confirm the identity and purity of my extracted this compound?
Answer: A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and purity of the isolated compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of your fractions during purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify the compound based on its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the detailed chemical structure of the isolated compound and confirming it is this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound from latex?
A1: While there is no single "best" solvent, methanol has been shown to be effective for extracting triterpenoids from Euphorbia latex.[1][2] However, the optimal solvent or solvent system can depend on the specific species of plant and the desired purity of the initial extract. It is recommended to perform small-scale pilot extractions with different solvents (e.g., methanol, ethanol, acetone, hexane) to determine the most efficient one for your specific latex source.[1]
Q2: Can I use fresh latex for extraction, or should I dry it first?
A2: Both fresh and dried latex can be used for extraction. However, using dried (lyophilized) latex has the advantage of removing water, which can improve the efficiency of organic solvents. If using fresh latex, be aware that the water content may affect the final concentration of your extraction solvent.
Q3: What are the typical storage conditions for latex before extraction?
A3: To prevent degradation and coagulation, it is best to process latex immediately after collection. If storage is necessary, it should be kept at a low temperature (e.g., 4°C) in an airtight container. For longer-term storage, freezing or freeze-drying are viable options.
Q4: Are there any safety precautions I should take when working with Euphorbia latex?
A4: Yes, the latex of many Euphorbia species can be toxic and irritating to the skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the latex. Work in a well-ventilated area or a fume hood.
Quantitative Data Summary
The following table summarizes the impact of different solvents on the extraction yield of total triterpenoids from latex, which can be indicative of this compound yield.
| Extraction Solvent | Solvent-to-Latex Ratio (v/v) | Extraction Method | Relative Triterpenoid Yield (%) |
| Methanol | 3:1 | Ultrasonication (5 min) | ~85 |
| Ethanol | 3:1 | Ultrasonication (5 min) | ~80 |
| Acetone | 3:1 | Ultrasonication (5 min) | ~70 |
| Methylene Chloride | 3:1 | Ultrasonication (5 min) | ~65 |
| Hexane | 3:1 | Ultrasonication (5 min) | ~40 |
Note: These are representative values based on general triterpenoid extraction principles. Actual yields may vary depending on the plant species, latex quality, and precise experimental conditions.
Experimental Protocols
Protocol 1: Solvent-Assisted Extraction of this compound from Latex
-
Latex Preparation: Freshly collected latex is either used directly or freeze-dried to a powder.
-
Initial Extraction:
-
Protein Removal:
-
Centrifuge the mixture at 5000 rpm for 10 minutes to pellet the precipitated proteins and other insoluble matter.[1]
-
Carefully decant and collect the supernatant.
-
-
Solvent Evaporation:
-
Evaporate the methanol from the supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Purification (Silica Gel Chromatography):
-
Prepare a silica gel column packed in hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform) and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
-
Final Purification (Optional - Preparative HPLC):
-
Pool the fractions containing the compound of interest and concentrate them.
-
Further purify the compound using preparative reversed-phase HPLC with a C18 column and a suitable mobile phase (e.g., methanol/water).
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using GC-MS, NMR, and FTIR.
-
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
References
Technical Support Center: Navigating the Challenges of 31-Norlanostenol Isomer Separation by HPLC
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of 31-Norlanostenol and related lanostenol-type isomers. Due to their structural similarity, these isomers often present significant chromatographic challenges, including co-elution and poor resolution. This guide offers practical solutions and detailed methodologies to help you optimize your separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the HPLC separation of this compound isomers?
The primary challenges in separating this compound isomers, which are often positional isomers or stereoisomers, stem from their very similar physicochemical properties. This leads to:
-
Peak Co-elution or Poor Resolution: Isomers have nearly identical retention times on standard reversed-phase columns (like C18), making them difficult to distinguish.
-
Peak Tailing: Interactions between the hydroxyl group of the sterol and residual silanols on the silica-based stationary phase can cause asymmetrical peak shapes.
-
Low UV Absorbance: Sterols lacking a chromophore exhibit poor UV absorption, which can lead to low sensitivity.[1]
Q2: Which type of HPLC column is best suited for separating sterol isomers?
While standard C18 columns can be used, achieving baseline separation of closely related isomers often requires stationary phases with alternative selectivities.[2] Consider the following:
-
Phenyl-Hexyl and Biphenyl Columns: These columns offer π-π interactions in addition to hydrophobic interactions, which can enhance the separation of aromatic and unsaturated sterols.[2][3][4] Biphenyl phases, in particular, have shown increased resolution for structural isomers.[2]
-
Polar-Embedded Columns: Columns with polar-embedded groups (e.g., amide or carbamate) can offer different selectivity for polar functional groups and may reduce peak tailing.
-
C30 Columns: Longer alkyl chain columns can provide better shape selectivity for hydrophobic, structurally similar molecules like sterol isomers.
Q3: How does the mobile phase composition affect the resolution of this compound isomers?
The mobile phase is a critical factor in optimizing the separation of sterol isomers.
-
Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity. Methanol is a hydrogen bond donor and acceptor, while acetonitrile is a stronger dipole. Experimenting with both, or mixtures thereof, is recommended.
-
Mobile Phase Additives: Small amounts of acid (e.g., formic acid, acetic acid, or phosphoric acid) can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.[1][5][6][7]
-
Gradient Elution: For complex mixtures containing multiple isomers with a range of polarities, a gradient elution program can improve resolution and reduce analysis time.[8][9][10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC separation of this compound isomers.
Problem 1: Poor Resolution or Co-eluting Peaks
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inadequate Stationary Phase Selectivity | Switch from a standard C18 column to a phenyl-hexyl, biphenyl, or C30 column to introduce different separation mechanisms (e.g., π-π interactions, shape selectivity). |
| Suboptimal Mobile Phase Composition | 1. Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. Test different isocratic compositions or gradient slopes. 2. Introduce an Additive: Add 0.1% formic or acetic acid to the mobile phase to improve peak shape and potentially alter selectivity. |
| Insufficient Column Efficiency | 1. Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase plate count. 2. Increase Column Length: A longer column provides more theoretical plates, enhancing separation. 3. Optimize Flow Rate: Lower the flow rate to allow for better mass transfer between the mobile and stationary phases. |
| Temperature Effects | Optimize the column temperature. Sometimes, a lower temperature can increase the viscosity of the mobile phase and enhance interactions with the stationary phase, improving resolution. |
Problem 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Silanols | 1. Use a Modern, End-capped Column: High-purity silica columns with effective end-capping minimize exposed silanols. 2. Acidify the Mobile Phase: Add 0.1% formic or acetic acid to the mobile phase to protonate silanol groups and reduce unwanted interactions. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition. Injecting in a stronger solvent can cause peak distortion. |
Problem 3: Peak Splitting
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Column Void or Contamination | 1. Backflush the Column: Reverse the column direction and flush with a strong solvent. 2. Replace the Column Frit: A blocked inlet frit can distort the sample band. 3. Use a Guard Column: Protect the analytical column from particulate matter and strongly retained sample components. |
| Co-elution of Very Similar Isomers | This may appear as a split peak. Optimize the mobile phase and/or change the column chemistry to improve separation (see "Poor Resolution" section). |
| Sample Solvent Effect | Ensure the sample is dissolved in the mobile phase or a weaker solvent. |
Experimental Protocols
Illustrative Reversed-Phase HPLC Method for Lanosterol-Type Isomers
This method provides a baseline for separating a mixture of lanosterol and related sterols.
| Parameter | Condition |
| Column | Phenyl-Hexyl or Biphenyl (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 85% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 85% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a starting point and will likely require optimization for your specific this compound isomers.
Sample Preparation Protocol
Proper sample preparation is crucial for reliable HPLC analysis of sterols.
-
Extraction: For biological samples, a liquid-liquid extraction (e.g., using a modified Bligh-Dyer method with chloroform/methanol) or solid-phase extraction (SPE) with a silica-based cartridge is often employed to isolate the sterol fraction.[11]
-
Saponification (Optional): To analyze total sterols (free and esterified), a saponification step with ethanolic KOH can be performed to hydrolyze sterol esters.
-
Reconstitution: Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the initial HPLC mobile phase (e.g., methanol/acetonitrile).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
Visualizations
Experimental Workflow for Method Development
Caption: A logical workflow for developing an HPLC method for separating this compound isomers.
Troubleshooting Logic for Poor Resolution
Caption: A decision-making diagram for troubleshooting poor resolution of sterol isomers.
By systematically addressing these common challenges and utilizing the provided frameworks for method development and troubleshooting, researchers can significantly improve the quality and reliability of their HPLC separations of this compound and other complex sterol isomer mixtures.
References
- 1. HPLC sterol analyses - Chromatography Forum [chromforum.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. shimadzu.com [shimadzu.com]
- 4. halocolumns.com [halocolumns.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Effect of mobile phase additives on the resolution of four bioactive compounds by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mastelf.com [mastelf.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lipidmaps.org [lipidmaps.org]
Technical Support Center: Improving 31-Norlanostenol Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 31-Norlanostenol. The following information is designed to address common challenges related to the solubility of this hydrophobic triterpenoid in bioassay development.
FAQs: Solubility and Handling of this compound
Q1: What is this compound and why is its solubility a challenge?
This compound is a tetracyclic triterpenoid compound. Like many other triterpenoids, it possesses a rigid, nonpolar carbon skeleton, making it highly hydrophobic and poorly soluble in aqueous solutions commonly used in bioassays. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: What are the initial steps for dissolving this compound?
The recommended starting point is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[1] Subsequently, this stock solution can be serially diluted into your aqueous assay buffer to achieve the desired final concentration.
Q3: My this compound is not dissolving in the primary organic solvent. What should I do?
If you encounter difficulty dissolving this compound in your initial solvent choice, consider the following troubleshooting steps:
-
Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath).
-
Sonication: Use a sonicator to aid in the dissolution process.
-
Alternative Solvents: Test other water-miscible organic solvents such as N,N-Dimethylformamide (DMF) or ethanol.
Q4: After diluting my stock solution into the aqueous buffer, the solution becomes cloudy or a precipitate forms. How can I resolve this?
This indicates that the final concentration of the organic solvent is insufficient to maintain the solubility of this compound in the aqueous medium. Here are some strategies to address this:
-
Reduce the Final Concentration: Test lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: Gradually increase the percentage of the organic co-solvent in your final assay medium. However, be mindful of potential solvent toxicity to your cells or interference with your assay. Typically, DMSO concentrations should be kept below 0.5% (v/v) to minimize cellular toxicity.
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q5: Are there alternative methods to improve the aqueous solubility of this compound for bioassays?
Yes, several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic compounds like this compound:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their internal cavity, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix. The polymer enhances the wettability and dissolution rate of the compound. Common polymers include polyethylene glycols (PEGs) and polyvinylpyrrolidones (PVPs).
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO. | The compound has very low solubility even in organic solvents, or the solvent quality is poor. | 1. Try gentle heating (37°C) or sonication. 2. Test alternative solvents like DMF. 3. Ensure you are using anhydrous, high-purity DMSO. |
| A precipitate forms immediately upon dilution of the DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the final assay medium. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (be cautious of cell toxicity, typically ≤ 0.5%). 3. Consider using a formulation approach like cyclodextrins or solid dispersions. |
| The solution is initially clear but becomes cloudy or shows a precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of solution. The compound may also be unstable in the buffer. | 1. Use the prepared solution immediately after dilution. 2. Evaluate the stability of this compound in your chosen buffer system at the desired temperature and pH. |
| Inconsistent results between experiments. | Variability in the solubilization of this compound. | 1. Standardize your solubilization protocol, including solvent, concentration, temperature, and mixing time. 2. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
Quantitative Data: Solubility of Structurally Similar Triterpenoids
| Solvent | Oleanolic Acid Solubility (mg/mL) | Betulinic Acid Solubility (mg/mL) | Temperature (°C) |
| Methanol | ~ 0.5 - 1.5[2] | ~ 0.2 - 0.8[2] | 25 |
| Ethanol | ~ 1.0 - 2.5[2] | ~ 0.5 - 1.5[2] | 25 |
| Acetone | ~ 5.0 - 10.0[2] | ~ 2.0 - 5.0[2] | 25 |
| Ethyl Acetate | ~ 2.0 - 4.0[2] | ~ 1.0 - 3.0[2] | 25 |
| DMSO | > 20 (Generally considered soluble)[1][3] | > 20 (Generally considered soluble)[1][3] | 25 |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (DMSO)
-
Preparation of Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be applied for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure that the final concentration of DMSO in the assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Vortex gently after each dilution step.
-
Use the final working solutions immediately.
-
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Preparation of the Inclusion Complex:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).
-
Add the this compound powder directly to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD may need to be optimized (e.g., 1:1, 1:2, or higher).
-
Stir or shake the mixture vigorously at room temperature or with gentle heating for several hours to overnight to allow for the formation of the inclusion complex.
-
The solution should become clear as the complex forms.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
-
Use in Bioassay:
-
The resulting clear solution containing the this compound:HP-β-CD complex can be directly used in the bioassay or further diluted in the assay buffer.
-
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Dissolution:
-
Dissolve this compound and a hydrophilic carrier (e.g., PEG 6000 or PVP K30) in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask. The ratio of drug to carrier will need to be optimized (e.g., 1:1, 1:5, 1:10 by weight).
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.
-
-
Drying and Pulverization:
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
-
Use in Bioassay:
-
The resulting powder can be weighed and dissolved directly in the aqueous assay buffer. The hydrophilic carrier will facilitate the dissolution of the this compound.
-
Mandatory Visualizations
Potential Signaling Pathways Modulated by Triterpenoids
Triterpenoids have been reported to modulate various signaling pathways involved in inflammation and cancer. While the specific effects of this compound on these pathways require experimental validation, the following diagrams illustrate potential mechanisms of action based on the activity of other structurally related triterpenoids.
Caption: Experimental workflow for bioassays using this compound.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential inhibition of the STAT3 signaling pathway by this compound.
References
Technical Support Center: Enhancing Resolution of Sterols in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of sterols using reverse-phase high-performance liquidography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during sterol separation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of sterols in RP-HPLC?
A1: The resolution of sterols is primarily influenced by three key factors: the choice of stationary phase (column), the composition of the mobile phase, and the column temperature.[1][2][3] Sterols are structurally similar, often differing only by the presence of a single double bond or a methyl group, making their separation challenging.[4] Optimizing these parameters is crucial for achieving baseline separation.
Q2: Which stationary phase is best suited for sterol analysis?
A2: C18 columns are the most commonly used stationary phases for sterol separation in RP-HPLC.[5][6][7][8] However, for structurally very similar isomers, a C30 column can offer higher shape selectivity and improved resolution.[9][10] The longer alkyl chain of the C30 phase provides greater interaction with hydrophobic sterol molecules, enhancing separation.[10]
Q3: What is the ideal mobile phase for separating sterols?
A3: The mobile phase for sterol analysis typically consists of a mixture of organic solvents like acetonitrile, methanol, or isopropanol.[4][6] The optimal composition depends on the specific sterols being analyzed. For instance, a mobile phase of acetonitrile and isopropanol (e.g., 60:40 v/v) has been successfully used to separate a complex mixture of steryl esters.[4] For cholesterol and its precursors, a gradient elution starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration is often employed.[5]
Q4: How does temperature influence the separation of sterols?
A4: Increasing the column temperature generally leads to shorter retention times and can improve peak shapes by reducing the viscosity of the mobile phase.[1][11] However, the effect on selectivity is compound-specific.[12][13] For some sterol pairs, a slight increase in temperature can enhance resolution, while for others it may have the opposite effect.[1][14] Therefore, temperature should be carefully optimized for each specific separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the RP-HPLC analysis of sterols.
Issue 1: Poor Resolution and Co-eluting Peaks
Q: My sterol peaks are not well separated. What should I do?
A: Poor resolution is a common issue in sterol analysis due to their structural similarities. Here are several steps you can take to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Composition: Adjusting the ratio of organic solvents in your mobile phase is the most effective way to alter selectivity.[3] For instance, switching from methanol to acetonitrile, or adding a small amount of isopropanol, can change the elution order and improve separation.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the resolution of complex sterol mixtures.[5][15][16] A shallow gradient is often more effective at separating closely eluting peaks.[15]
-
-
Change the Stationary Phase:
-
Adjust the Column Temperature:
-
Reduce the Flow Rate:
-
Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.
-
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor resolution in sterol HPLC analysis.
Issue 2: Peak Tailing
Q: My sterol peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing can compromise quantification and resolution. The common causes and solutions are:
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl group of sterols, causing tailing.
-
Solution: Use a well-end-capped column. Operating the mobile phase at a lower pH can also suppress the ionization of silanol groups, reducing these interactions.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[17]
-
-
Column Contamination: Accumulation of strongly retained compounds on the column frit or at the head of the column can cause peak tailing.
-
Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[2]
-
Issue 3: Irreproducible Retention Times
Q: The retention times of my sterol standards are shifting between runs. Why is this happening?
A: Shifting retention times can be due to several factors:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause of retention time variability.[18]
-
Solution: Ensure accurate and consistent preparation of the mobile phase. Use a high-precision graduated cylinder or weigh the solvents. Degas the mobile phase thoroughly to prevent bubble formation.[2]
-
-
Column Temperature Fluctuations: Even small changes in column temperature can affect retention times.[1]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[2]
-
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection can lead to drifting retention times, especially in gradient elution.
-
Solution: Ensure the column is adequately equilibrated between injections. A general rule is to flush the column with 10-20 column volumes of the initial mobile phase.[2]
-
-
Pump Issues: A malfunctioning pump can deliver an inconsistent flow rate, leading to retention time shifts.
-
Solution: Check the pump for leaks and ensure the seals are in good condition.[19]
-
Data Presentation
Table 1: Comparison of Stationary Phases for Sterol Separation
| Stationary Phase | Key Features | Best For | Reference(s) |
| C18 | General-purpose, good hydrophobicity. | Routine analysis of common sterols like cholesterol. | [5][6][7] |
| C30 | High shape selectivity, increased retention for hydrophobic molecules. | Separation of structurally similar isomers (e.g., plant sterols, carotenoids). | [9][10] |
Table 2: Effect of Mobile Phase Composition on Sterol Elution
| Mobile Phase Composition | Observation | Impact on Resolution | Reference(s) |
| Acetonitrile/Isopropanol (60:40 v/v) | Effective for complex steryl ester mixtures. | Good separation of various steryl esters. | [4] |
| Methanol/Acetonitrile | Common combination for sterol analysis. | Selectivity can be fine-tuned by adjusting the ratio. | [6] |
| Methanol/tert-butyl methyl ether (95:5 v/v) | Enhanced separation of β and γ-tocopherols on a C30 column. | Improved resolution of closely related isomers. | [20] |
| Gradient Elution (e.g., Methanol/Water) | Allows for the separation of compounds with a wide range of polarities. | Excellent for complex biological extracts containing multiple sterols. | [5] |
Experimental Protocols
Protocol 1: General Analysis of Sterols using a C18 Column
This protocol is adapted from a method for the analysis of sterols in biological matrices.[5]
-
Sample Preparation:
-
Perform a lipid extraction (e.g., Bligh-Dyer) of the sample.
-
The extracted lipids can be saponified to release esterified sterols.
-
Reconstitute the final lipid extract in 95% methanol.[5]
-
-
HPLC System and Column:
-
Column: C18 reverse-phase column (e.g., 250 x 2.0 mm, 3 µm particle size) with a C18 guard column.[5]
-
Detector: Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source is ideal for identification and quantification. A UV detector set at a low wavelength (e.g., 205 nm) can also be used.[6][7]
-
-
Mobile Phase and Gradient Program:
-
Solvent A: 100% Methanol with 5 mM ammonium acetate.[5]
-
Solvent B: 85% Methanol with 5 mM ammonium acetate.[5]
-
Gradient Program:
-
0-2 min: 100% Solvent B (isocratic)
-
2-15 min: Linear gradient from 100% Solvent B to 100% Solvent A
-
15-25 min: 100% Solvent A (isocratic)
-
25-30 min: Return to 100% Solvent B and equilibrate for the next injection.[5]
-
-
-
Flow Rate and Injection Volume:
-
Flow Rate: 0.2 - 0.4 mL/min (adjust based on column dimensions and system pressure).
-
Injection Volume: 10 µL.[5]
-
Experimental Workflow for Sterol Analysis
Caption: A typical experimental workflow for the analysis of sterols by RP-HPLC.
References
- 1. chromtech.com [chromtech.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Resolution of desmosterol, cholesterol, and other sterol intermediates by reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lipidmaps.org [lipidmaps.org]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. Determination of Cholesterol in Foods by HPLC Method [spkx.net.cn]
- 8. lcms.cz [lcms.cz]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. mastelf.com [mastelf.com]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. agilent.com [agilent.com]
- 20. Effect of mobile phase on resolution of the isomers and homologues of tocopherols on a triacontyl stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 31-Norlanostenol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 31-Norlanostenol in various solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide: Stability Issues of this compound
This guide addresses specific issues you might encounter during the handling and storage of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency or Activity | Degradation of this compound in solution. | Solvent Choice: Use aprotic, anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing stock solutions. Avoid prolonged storage in protic solvents like alcohols (methanol, ethanol), which can potentially react with the molecule. While sparingly soluble, aqueous solutions are not recommended for storage beyond a day.Storage Temperature: Store stock solutions at -20°C or below.[1] For long-term storage, consider storing at -80°C.Handling: Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use vials to avoid repeated temperature fluctuations. |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Chemical degradation (e.g., oxidation, isomerization) or contamination. | Protect from Light: Store solutions in amber vials or protect from light to prevent photodegradation.[2] Triterpenoids can be susceptible to photochemical reactions.Inert Atmosphere: For maximum stability, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing. This minimizes the risk of oxidation.Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that could react with this compound. |
| Precipitation of Compound from Solution | Poor solubility or solvent evaporation. | Solubility Check: Although solubility data for this compound is not readily available, lanosterol, a related compound, has known solubilities in various organic solvents. Use this as a guide to select an appropriate solvent and concentration.Proper Sealing: Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined) to prevent solvent evaporation, especially for volatile organic solvents.Re-dissolving: If precipitation occurs upon thawing, gently warm the solution to 37°C and sonicate to ensure complete re-dissolution before use. |
| Inconsistent Experimental Results | Instability of working solutions. | Fresh Working Solutions: Prepare fresh working solutions from a frozen stock solution for each experiment. Do not store diluted working solutions for extended periods.pH Considerations: If working with buffered aqueous solutions, be aware that extreme pH values can promote degradation of sterol-like molecules. It is advisable to work in a neutral pH range (around 7.4) unless the experimental design requires otherwise. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: For long-term storage, it is recommended to prepare stock solutions in aprotic, anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents generally provide better stability for triterpenoid compounds compared to protic solvents.
Q2: At what temperature should I store my this compound solutions?
A2: Stock solutions of this compound should be stored at -20°C or colder for several months.[1] For extended long-term storage (over six months), -80°C is recommended to minimize the rate of potential degradation.
Q3: How can I prevent the degradation of this compound in my experiments?
A3: To minimize degradation, follow these best practices:
-
Use high-purity, anhydrous solvents.
-
Store solutions protected from light and air (consider using an inert gas).
-
Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Prepare fresh working solutions for each experiment.
-
Maintain a neutral pH if working in aqueous buffers.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on the structure of related triterpenoids and sterols, potential degradation pathways include:
-
Oxidation: The double bonds in the ring structure and side chain are susceptible to oxidation, which can be initiated by air and light.
-
Isomerization: The double bond at C8-C9 could potentially migrate under certain conditions (e.g., acidic or basic).
-
Esterification/Etherification: The hydroxyl group at C3 could react with acidic impurities or certain solvents.
Q5: How can I check the stability of my this compound solution?
A5: The stability of your solution can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method would involve tracking the peak area of this compound and observing the appearance of any new peaks over time, which would signify degradation products.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Sonicator
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Briefly vortex and then sonicate the vial in a water bath at room temperature until the solid is completely dissolved.
-
(Optional but recommended for long-term stability) Purge the headspace of the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 10-15 seconds.
-
Tightly seal the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C or -80°C.
-
Protocol 2: General Stability Assessment of this compound in a Specific Solvent
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[3][4]
-
Objective: To determine the stability of this compound in a selected solvent under accelerated and long-term storage conditions.
-
Materials:
-
Prepared stock solution of this compound
-
Solvent to be tested (e.g., ethanol, acetonitrile, buffered solution)
-
Amber HPLC vials with caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Temperature and humidity-controlled stability chambers
-
-
Procedure:
-
Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µM).
-
Aliquot this solution into multiple amber HPLC vials.
-
Time Zero (T=0) Analysis: Immediately analyze three of the vials using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as your baseline.
-
Storage Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[3]
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[3]
-
Photostability (as per ICH Q1B): Expose samples to a light source providing a minimum of 1.2 million lux hours and 200 watt hours/square meter.[3] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points for Analysis:
-
Accelerated: 1, 2, 3, and 6 months
-
Long-Term: 3, 6, 9, 12, 18, and 24 months
-
Photostability: After the exposure period.
-
-
At each time point, retrieve three vials from each storage condition, allow them to equilibrate to room temperature, and analyze them by HPLC or LC-MS.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Observe the formation of any degradation products (new peaks in the chromatogram).
-
Summarize the data in a table.
-
-
Data Presentation
Table 1: Hypothetical Stability Data for this compound (100 µM) in Different Solvents under Accelerated Conditions (40°C / 75% RH)
| Solvent | % Remaining at 1 Month | % Remaining at 3 Months | % Remaining at 6 Months | Observations |
| DMSO | 99.5 ± 0.3 | 98.9 ± 0.4 | 98.1 ± 0.5 | Minimal degradation. |
| Ethanol | 97.2 ± 0.6 | 92.5 ± 0.8 | 85.3 ± 1.1 | Noticeable degradation with one major degradant peak. |
| Acetonitrile | 98.8 ± 0.4 | 97.1 ± 0.5 | 95.0 ± 0.7 | Minor degradation observed. |
| PBS (pH 7.4) | 95.1 ± 0.9 | 88.3 ± 1.2 | 79.6 ± 1.5 | Significant degradation; multiple minor degradant peaks. |
Note: The data in this table is illustrative and should be replaced with your experimental findings.
Visualizations
References
Minimizing degradation of 31-Norlanostenol during extraction
Welcome to the technical support center for the extraction of 31-Norlanostenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the extraction of this valuable lanostane-type triterpenoid. Our goal is to help you minimize degradation and maximize the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the degradation of this compound during extraction?
A1: The primary factors contributing to the degradation of triterpenoids like this compound during extraction are elevated temperatures, prolonged exposure to certain solvents, extreme pH conditions, presence of oxidative agents, and exposure to light. Lanostane-type triterpenoids can be particularly sensitive to heat, which may lead to structural rearrangements or oxidation.
Q2: Which solvents are recommended for the extraction of this compound?
A2: Based on protocols for similar lanostane triterpenoids, common and effective solvents include ethanol, methanol, chloroform, and ethyl acetate. The choice of solvent will depend on the source material and the subsequent purification steps. A combination of these solvents is often used for optimal extraction. For instance, a common starting point is extraction with 95% ethanol followed by partitioning with ethyl acetate.
Q3: What are the signs of this compound degradation in my extract?
A3: Degradation can be indicated by the appearance of additional spots on a Thin Layer Chromatography (TLC) plate that are not present in a carefully prepared standard or a fresh extract. Furthermore, analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) may show a decrease in the peak area of this compound and the emergence of new, unidentified peaks. Color changes in the extract, such as darkening, can also be a sign of degradation.
Q4: Can I use ultrasound-assisted extraction (UAE) for this compound?
A4: Yes, Ultrasound-Assisted Extraction (UAE) can be a suitable method as it often allows for shorter extraction times and lower temperatures compared to traditional methods like Soxhlet extraction, thereby reducing the risk of thermal degradation. However, it is crucial to control the ultrasonic power and duration to prevent localized heating and potential degradation from excessive cavitation.
Q5: How should I store my extracts containing this compound to prevent degradation?
A5: Extracts should be stored in amber vials to protect them from light. It is also recommended to store them at low temperatures, typically -20°C or below, to minimize chemical reactions. If the solvent is to be evaporated, it should be done under reduced pressure at a low temperature (e.g., using a rotary evaporator with a chilled water bath). Storing the dried extract under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete cell lysis | Ensure the source material is finely ground to maximize surface area for solvent penetration. For plant or fungal matter, consider pre-treatment with enzymes to break down cell walls. |
| Inappropriate solvent selection | Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol) or solvent mixtures to find the optimal system for your specific source material. |
| Insufficient extraction time or temperature | Gradually increase the extraction time or temperature, while monitoring for any signs of degradation using TLC or HPLC. For UAE, optimize the sonication time and power. |
| Degradation during extraction | Refer to the "Problem 2: Suspected Degradation of this compound" guide below to identify and mitigate potential degradation pathways. |
Problem 2: Suspected Degradation of this compound
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). Consider using extraction methods that operate at or near room temperature, such as maceration or UAE with temperature control. |
| Oxidative Degradation | Degas solvents before use to remove dissolved oxygen. Conduct extractions under an inert atmosphere (e.g., nitrogen or argon). Consider adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvent, but ensure they do not interfere with downstream applications. |
| Acid or Base-Catalyzed Degradation | Ensure the pH of your extraction solvent is neutral. If the source material is acidic or basic, consider neutralizing it before extraction. Avoid using strong acids or bases during the extraction and workup process. |
| Photodegradation | Protect the extraction setup and all subsequent sample handling steps from direct light. Use amber glassware or cover clear glassware with aluminum foil. Work in a dimly lit area when possible. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the extraction and analysis of this compound.
Protocol 1: General Extraction of Lanostane Triterpenoids from Fungal Material
-
Preparation of Material: Air-dry the fungal fruiting bodies and grind them into a fine powder.
-
Initial Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure at 40°C using a rotary evaporator to obtain a crude ethanol extract.
-
Solvent Partitioning: Suspend the crude ethanol extract in water and partition it successively with an equal volume of ethyl acetate three times.
-
Final Concentration: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the crude triterpenoid extract.
-
Storage: Store the dried extract at -20°C in an amber vial.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry method with a non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude triterpenoid extract in a minimal amount of a suitable solvent (e.g., chloroform) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.
-
Analysis: Combine fractions containing the compound of interest (as determined by comparison with a standard, if available) and evaporate the solvent.
Protocol 3: Analytical High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 20 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in the mobile phase and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Validation & Comparative
A Comparative Analysis of the Bioactivities of 31-Norlanostenol and Obtusifoliol
In the landscape of natural product research, the triterpenoids 31-Norlanostenol and obtusifoliol have emerged as significant scaffolds for the development of novel therapeutic agents. This guide provides a comparative overview of their bioactivities, drawing upon experimental data from studies on their semisynthetic derivatives. The focus is on their antiparasitic, cytotoxic, and antifeedant properties, offering a valuable resource for researchers, scientists, and drug development professionals.
Quantitative Bioactivity Data
The bioactivities of this compound and obtusifoliol can be inferred from the performance of their respective derivatives in various assays. The following tables summarize the 50% effective concentration (EC50) values, providing a quantitative comparison of their potency.
Table 1: Antiparasitic and Cytotoxic Activity (EC50 in µg/mL)
| Compound Derivative | Target Organism/Cell Line | This compound Series | Obtusifoliol Series |
| Antiparasitic | Leishmania infantum (promastigotes) | 6.7 - >100 | 14.8 - >100 |
| Trypanosoma cruzi (epimastigotes) | 0.6 - 20.9 | 1.0 - >100 | |
| Cytotoxicity | Insect cells (Sf9) | <1 - 6.7 | <1 - 14.8 |
| Mammalian cells (CHO) | 0.3 - >100 | 0.6 - >100 |
Data extracted from a study on semisynthetic derivatives of this compound and obtusifoliol. Lower EC50 values indicate higher potency.[1]
Table 2: Antifeedant Activity against Spodoptera littoralis
| Compound Derivative Series | Activity |
| This compound | Several derivatives exhibited postingestive toxicant activity. |
| Obtusifoliol | Derivatives also showed antifeedant properties. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Antiparasitic Activity Assays
1. Leishmania infantum Promastigote Viability Assay:
-
Cell Culture: L. infantum promastigotes are cultured in Schneider's insect medium supplemented with 20% heat-inactivated fetal bovine serum (FBS) at 25°C.[2]
-
Assay Procedure: Promastigotes in the logarithmic growth phase are seeded into 96-well plates. The test compounds (this compound and obtusifoliol derivatives) are added at various concentrations. The plates are incubated for 72 hours at 25°C.[3]
-
Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5] The absorbance is measured at a specific wavelength (e.g., 570 nm), and the EC50 values are calculated.
2. Trypanosoma cruzi Epimastigote Viability Assay:
-
Cell Culture: T. cruzi epimastigotes are grown in liver infusion tryptose (LIT) medium supplemented with 10% FBS at 28°C.[6]
-
Assay Procedure: Logarithmically growing epimastigotes are placed in 96-well plates. The test compounds are added in a range of concentrations. The plates are incubated for a specified period (e.g., 72 hours) at 28°C.[7]
-
Viability Assessment: The MTT assay is employed to assess the viability of the epimastigotes.[8] The optical density is read, and EC50 values are determined.
Cytotoxicity Assays
1. Insect (Sf9) and Mammalian (CHO) Cell Viability Assay:
-
Cell Culture: Sf9 (Spodoptera frugiperda) insect cells are maintained in an appropriate medium (e.g., Grace's Insect Medium), while CHO (Chinese Hamster Ovary) mammalian cells are cultured in DMEM or Ham's F-12 medium, both supplemented with 10% FBS, at 27°C and 37°C, respectively.
-
Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere. The test compounds are then added at varying concentrations. The plates are incubated for 48-72 hours.[9]
-
Viability Assessment: Cell viability is quantified using the MTT assay.[10][11] The formazan product is solubilized, and the absorbance is measured to calculate the EC50 values.[12]
Antifeedant Activity Assay
1. Spodoptera littoralis No-Choice Test:
-
Insect Rearing: Larvae of S. littoralis are reared on an artificial diet or fresh castor bean leaves under controlled laboratory conditions.[13]
-
Assay Procedure: Leaf discs of a suitable host plant (e.g., castor bean) are treated with the test compounds dissolved in a solvent (e.g., acetone).[14][15] After solvent evaporation, a single, pre-starved larva is placed in a petri dish with a treated leaf disc.[13][15]
-
Data Collection: The area of the leaf disc consumed by the larva over a period of 24-72 hours is measured.[15] The antifeedant activity is calculated by comparing the consumption of treated discs with that of control discs (treated with solvent only).[14][16]
Signaling Pathways and Mechanisms
Obtusifoliol in Sterol Biosynthesis
Obtusifoliol is a key intermediate in the sterol biosynthesis pathway in fungi and plants.[17] It serves as the substrate for the enzyme sterol 14α-demethylase (CYP51), which is a critical step in the production of essential sterols like ergosterol in fungi.[18][19] The inhibition of this pathway is a major target for antifungal drugs.
References
- 1. Lipid Signaling in Plants. Cloning and Expression Analysis of the Obtusifoliol 14α-Demethylase from Solanum chacoense Bitt., a Pollination- and Fertilization-Induced Gene with Both Obtusifoliol and Lanosterol Demethylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 3. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]
- 4. Investigation of the Anti-Leishmania (Leishmania) infantum Activity of Some Natural Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Detection and Quantification of Viable and Nonviable Trypanosoma cruzi Parasites by a Propidium Monoazide Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. cytotoxicity mtt assay: Topics by Science.gov [science.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. entomoljournal.com [entomoljournal.com]
- 14. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 15. journalspress.com [journalspress.com]
- 16. Antifeedant and toxic activity of some plant extracts against larvae of cotton leafworm Spodoptera littoralis (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Obtusifoliol - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
31-Norlanostenol vs. Lanosterol: A Comparative Guide to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactive properties of 31-Norlanostenol and lanosterol. While both are tetracyclic triterpenoids with structural similarities, their origins and reported biological activities exhibit notable differences. Lanosterol, an essential intermediate in cholesterol biosynthesis in animals and fungi, has been extensively studied for its role in various cellular processes.[1] In contrast, this compound, a phytosterol found in plants, is a less-studied molecule with emerging evidence of distinct bioactivities. This guide synthesizes the available experimental data to offer a comparative overview for research and drug development purposes.
Data Presentation: A Comparative Overview of Bioactivity
Direct comparative studies providing quantitative data (e.g., IC50 or EC50 values) for both this compound and lanosterol are limited in the current scientific literature. The following tables summarize the reported bioactivities and associated data for each compound individually.
Table 1: Bioactivity Profile of this compound
| Bioactivity | Cell Line(s) / Model | Key Findings | Reference(s) |
| Antiparasitic | Trypanosoma cruzi, Leishmania infantum | Showed antiparasitic effects against both parasites. | [2] |
| Cytotoxicity | Insect Sf9 cells, Mammalian CHO cells | Exhibited cytotoxic effects on insect-derived Sf9 cells, with a lower number of compounds affecting mammalian CHO cells. | [2] |
| Insecticidal | Spodoptera littoralis | Some derivatives acted as postingestive toxicants. | [2] |
Table 2: Bioactivity Profile of Lanosterol
| Bioactivity | Cell Line(s) / Model | Key Findings | Reference(s) |
| Anti-inflammatory | Macrophages | Reduces inflammatory cytokine secretion and improves survival in endotoxemic shock by modulating TLR4-mediated innate immune responses.[3] | [4][3] |
| Anticancer | HepG2 (liver cancer) cells | Loss of lanosterol synthase (LSS) inhibited cell proliferation, decreased migration, and increased apoptosis by deactivating the Src/MAPK signaling pathway.[5] | [5][6] |
| Anti-protein Aggregation | In vitro and in vivo models of cataracts | Can reverse protein aggregation in cataracts. | [7] |
| Cholesterol Regulation | General | A key intermediate in the cholesterol biosynthesis pathway.[8] | [8] |
| Immune Modulation | Macrophages | Enhances phagocytosis and bacterial clearance.[3] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the study of sterol bioactivity.
Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or lanosterol (typically in a range of 1-100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.
Anti-inflammatory Assay (Nitric Oxide Measurement)
This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess test is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate until they reach 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or lanosterol for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS alone).
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite. The inhibitory effect of the compounds on NO production is then calculated.
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate key signaling pathways associated with the bioactivity of lanosterol. Due to the limited specific data for this compound, a comparative pathway diagram is not yet feasible.
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Lanosterol modulates TLR4 mediated innate immune responses in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lanosterol synthase loss of function decreases the malignant phenotypes of HepG2 cells by deactivating the Src/MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lanosterol regulates abnormal amyloid accumulation in LECs through the mediation of cholesterol pathway metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Determining the Limit of Detection for 31-Norlanostenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies for determining the limit of detection (LOD) for 31-Norlanostenol, a key intermediate in the cholesterol biosynthesis pathway. While specific validated methods for this compound are not widely published, this document outlines established analytical approaches for similar sterols, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The provided protocols and data will enable researchers to develop and validate a sensitive method for the quantification of this compound in various biological matrices.
Comparative Performance of Analytical Methods
The selection of an analytical technique for this compound analysis depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Both GC-MS and LC-MS offer high selectivity and sensitivity for sterol analysis.[1]
| Analytical Method | Typical Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Key Considerations |
| GC-MS | <1 µ g/100 mL[2] - 5.0 mg/100 g[3] | <4 µ g/100 mL[2] - 16.5 mg/100 g[3] | Requires derivatization, excellent for volatile and thermally stable compounds.[3] |
| LC-MS | 67.5 to 5000 ng/mL (linearity range)[4] | Extrapolated from S/N measurements[4] | No derivatization needed, suitable for a wide range of sterols.[4][5] |
Note: The LOD and LOQ values are highly dependent on the specific instrument, method parameters, and sample matrix. The values presented above are for related sterols and should be considered as a reference for method development for this compound.
Experimental Protocols
A robust determination of the LOD for this compound requires a well-defined and validated analytical method. Below are detailed protocols for both GC-MS and LC-MS approaches, adapted from established methods for sterol analysis.
I. Sample Preparation (General Protocol)
A crucial step for accurate sterol analysis is the efficient extraction and isolation of the analyte from the sample matrix.
-
Saponification: To hydrolyze sterol esters, the sample is treated with a strong alkali (e.g., potassium hydroxide in ethanol) and heated.
-
Extraction: The non-saponifiable fraction, containing the free sterols, is then extracted using an organic solvent such as n-hexane.[3]
-
Purification: The extract may be washed with water to remove residual alkali and other water-soluble impurities.
-
Drying: The organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and then evaporated to dryness under a stream of nitrogen.
II. GC-MS Analysis Protocol
-
Derivatization: Due to the low volatility of sterols, derivatization is essential for GC-MS analysis. The dried extract is treated with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group of this compound into a more volatile trimethylsilyl (TMS) ether.
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection mode is preferred for trace analysis.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of different sterols.
-
Carrier Gas: Helium or hydrogen is used as the carrier gas.
-
MS Detector: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the this compound-TMS derivative.
-
-
LOD Determination:
-
Prepare a series of calibration standards of derivatized this compound at decreasing concentrations.
-
Inject each standard into the GC-MS system.
-
The LOD is typically determined as the concentration that produces a signal-to-noise ratio (S/N) of 3.[6]
-
III. LC-MS Analysis Protocol
-
Sample Reconstitution: The dried extract from the sample preparation step is reconstituted in a suitable solvent compatible with the LC mobile phase (e.g., methanol/acetonitrile).
-
LC-MS Conditions:
-
Column: A C18 reversed-phase column is commonly used for sterol separation.
-
Mobile Phase: A gradient elution with a mixture of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water, often with an additive like formic acid or ammonium acetate to enhance ionization.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI is often preferred for less polar compounds like sterols.
-
MS Detector: A triple quadrupole or high-resolution mass spectrometer can be used. For quantification, Multiple Reaction Monitoring (MRM) mode is employed on a triple quadrupole instrument for its high selectivity and sensitivity.
-
-
LOD Determination:
-
Prepare a series of calibration standards of this compound at decreasing concentrations.
-
Inject each standard into the LC-MS system.
-
The LOD is determined as the concentration that yields a signal-to-noise ratio of 3.[4] Linearity is typically tested over a concentration range, for example, from 67.5 to 5000 ng/mL.[4]
-
Workflow for LOD Determination
Caption: Experimental workflow for determining the Limit of Detection (LOD) of this compound.
References
- 1. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterols in infant formulas: validation of a gas chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research and application of multi-component sterol determination methods in pre-prepared dishes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simplified LC-MS Method for Analysis of Sterols in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Establishing Linearity and Range for 31-Norlanostenol Quantification: A Comparative Guide to GC-MS and LC-MS/MS Methods
Method Comparison: GC-MS vs. LC-MS/MS
Both GC-MS and LC-MS/MS are highly selective and sensitive techniques suitable for sterol analysis. Gas chromatography is a well-established method for sterol analysis, often considered a "gold standard" for neutral sterols due to its high chromatographic resolution[1]. However, it typically requires a derivatization step to increase the volatility and thermal stability of the sterols[1][2]. In contrast, LC-MS/MS has gained prominence for its high sensitivity and throughput, often without the need for derivatization, making the sample preparation process less labor-intensive[1][2].
Table 1: Comparison of Performance Characteristics for Sterol Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²)¹ | ≥ 0.998 | ≥ 0.999 |
| Typical Range² | 0.1 - 10 µg/mL | 0.1 - 10 µg/mL |
| Derivatization | Typically Required (e.g., Silylation) | Often Not Required |
| Sample Throughput | Lower | Higher |
| Resolution | High | Good to High |
| Sensitivity | Good | Excellent |
¹Based on typical performance for sterol analysis. ²Represents a general, achievable range for sterol quantification. The specific range for 31-Norlanostenol must be determined during method validation.
Experimental Protocols
The following protocols are generalized methods for the quantification of sterols and can be adapted and validated for this compound.
Protocol 1: Quantification of this compound by GC-MS
This protocol involves saponification to release esterified sterols, extraction, derivatization to form trimethylsilyl (TMS) ethers, and subsequent analysis by GC-MS.
1. Sample Preparation (Saponification and Extraction) a. To 1 mL of sample (e.g., plasma, cell lysate), add an internal standard (e.g., epicoprostanol). b. Add 2 mL of 1 M ethanolic potassium hydroxide. c. Vortex and incubate at 60°C for 1 hour to saponify sterol esters. d. After cooling, add 2 mL of water and 4 mL of n-hexane. e. Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes. f. Transfer the upper hexane layer to a clean tube. g. Repeat the extraction with another 4 mL of n-hexane and combine the extracts. h. Evaporate the pooled hexane extract to dryness under a stream of nitrogen.
2. Derivatization (Silylation) a. To the dried extract, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane). b. Add 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 60°C for 30 minutes. d. After cooling, the sample is ready for GC-MS analysis.
3. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Oven Program: Start at 180°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 15 min.
-
Injector: Splitless, 280°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether and the internal standard.
4. Establishing Linearity and Range a. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL) in a surrogate matrix. b. Process the standards alongside the samples as described above. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Linearity is established if the regression coefficient (R²) is ≥ 0.995. The range is the concentration interval over which linearity, accuracy, and precision are acceptable.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol involves a simpler protein precipitation and extraction followed by direct analysis.
1. Sample Preparation (Protein Precipitation and Extraction) a. To 100 µL of sample, add an internal standard (e.g., d7-lanosterol). b. Add 400 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube. e. Evaporate the supernatant to dryness under a stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+ (or equivalent)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.
3. Establishing Linearity and Range a. Prepare a series of calibration standards of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µg/mL) in a surrogate matrix. b. Process the standards alongside the samples as described above. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. d. Linearity is established if the regression coefficient (R²) is ≥ 0.995. The range is the concentration interval over which linearity, accuracy, and precision are acceptable. A linear regression with a weighting factor (e.g., 1/x or 1/x²) may be used. For lanosterol, a linear range of 0.1 µg/mL to 10 µg/mL has been reported[3].
Visualizations
Caption: GC-MS workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Caption: Logical workflow for establishing linearity and range.
References
Comparative Analysis of 31-Norlanostenol Content in Different Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 31-Norlanostenol content across different species, based on available scientific literature. While quantitative data remains limited, this document summarizes the current knowledge, outlines experimental approaches for quantification, and visualizes the relevant biosynthetic pathway.
Quantitative Data Summary
| Species | Family | Plant Part | Method of Identification | Reference |
| Euphorbia officinarum | Euphorbiaceae | Latex | Isolation, NMR, Mass Spectrometry | [1] |
| Symphoricarpos albus | Caprifoliaceae | Leaves | Not Specified |
Further research is required to quantify the exact concentrations of this compound in these and other species.
Experimental Protocols
While specific protocols for the quantification of this compound are not detailed in the reviewed literature, a general methodology for the extraction, isolation, and quantification of triterpenoids from plant matrices can be established. This protocol can be adapted and optimized for this compound.
Extraction of Triterpenoids
A common method for extracting triterpenoids from plant material involves solvent extraction.
Protocol:
-
Sample Preparation: The plant material (e.g., leaves, latex) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for initial extraction. This can be performed using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to improve efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Isolation and Purification of this compound
The crude extract, containing a mixture of compounds, requires further separation and purification to isolate this compound.
Protocol:
-
Chromatography: Column chromatography is a standard technique for separating compounds based on their polarity. The crude extract is loaded onto a silica gel column.
-
Elution: A series of solvents with increasing polarity (a solvent gradient) is passed through the column to elute the different compounds. Fractions are collected sequentially.
-
Thin-Layer Chromatography (TLC): The collected fractions are analyzed by TLC to identify those containing this compound. A reference standard, if available, would be spotted alongside the fractions for comparison.
-
Further Purification: Fractions containing the compound of interest may require further purification using techniques like preparative HPLC to achieve high purity.
Quantification of this compound
Once isolated and purified, or in a semi-purified extract, this compound can be quantified using modern analytical techniques.
Protocol:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: Triterpenoids are often derivatized (e.g., silylation) to increase their volatility for GC analysis.
-
Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated based on its retention time and identified by its mass spectrum.
-
Quantification: A calibration curve is generated using a purified this compound standard of known concentrations to quantify the amount in the sample.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method Development: A suitable HPLC method is developed, including the choice of column (e.g., C18), mobile phase, and detector (e.g., DAD or MS).
-
Analysis: The sample is injected into the HPLC system.
-
Quantification: Similar to GC-MS, a calibration curve with a standard is used for quantification.
-
Signaling Pathways and Experimental Workflows
Lanosterol Biosynthesis Pathway
This compound is a tetracyclic triterpenoid related to lanosterol, a key intermediate in the biosynthesis of cholesterol and other sterols in eukaryotes. The pathway begins with acetyl-CoA and proceeds through the mevalonate pathway to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form squalene, which is then cyclized to produce lanosterol. This compound is a demethylated derivative of lanosterol.
Caption: Simplified overview of the Lanosterol Biosynthesis Pathway.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound from a plant source.
Caption: General experimental workflow for this compound analysis.
References
Unveiling the Bioactivity of 31-Norlanostenol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships of 31-Norlanostenol derivatives, focusing on their cytotoxic and antiparasitic properties. The data presented is compiled from key studies on semisynthetic derivatives obtained from the latex of Euphorbia officinarum, a natural source of these promising triterpenoids.
Comparative Analysis of Biological Activity
The biological evaluation of a series of semisynthetic this compound derivatives has revealed significant cytotoxic and antiparasitic activities. These activities are intrinsically linked to the chemical modifications of the parent this compound structure. The following tables summarize the quantitative data from these studies, offering a clear comparison of the performance of various derivatives.
Cytotoxic Activity against Mammalian and Insect Cell Lines
The cytotoxicity of this compound derivatives was evaluated against Chinese Hamster Ovary (CHO) mammalian cells and Spodoptera frugiperda (Sf9) insect cells. The results, presented as EC50 values (the concentration of the compound that causes a 50% reduction in cell viability), highlight the differential sensitivity of these cell lines to the tested compounds.
| Compound | Modification Description | CHO Cells EC50 (µg/mL) | Sf9 Cells EC50 (µg/mL) |
| 1 (this compound) | Parent Compound | >100 | 37.8 |
| 2 | Oxidation at C-3 | 14.8 | 6.7 |
| 3 | Acetylation at C-3 | >100 | 20.9 |
| 4 | Tosylation at C-3 | 72.4 | >100 |
| 5 | Oxidation at C-7 and C-11 | 25.1 | 12.5 |
| 6 | Acetylation at C-3, Oxidation at C-7 and C-11 | >100 | 35.5 |
| 7 | Tosylation at C-3, Oxidation at C-7 and C-11 | 45.3 | 28.9 |
Data sourced from Mazoir et al., 2008.
Antiparasitic Activity against Leishmania infantum and Trypanosoma cruzi
Several this compound derivatives demonstrated potent activity against the protozoan parasites Leishmania infantum and Trypanosoma cruzi. The tables below showcase the EC50 values, indicating the concentration required to inhibit 50% of the parasite growth.
Activity against Leishmania infantum
| Compound | Modification Description | EC50 (µg/mL) |
| 1 (this compound) | Parent Compound | 15.4 |
| 2 | Oxidation at C-3 | 8.2 |
| 3 | Acetylation at C-3 | 12.7 |
| 4 | Tosylation at C-3 | 22.5 |
| 5 | Oxidation at C-7 and C-11 | 9.8 |
| 6 | Acetylation at C-3, Oxidation at C-7 and C-11 | 18.3 |
| 7 | Tosylation at C-3, Oxidation at C-7 and C-11 | 11.6 |
Data sourced from Mazoir et al., 2011.
Activity against Trypanosoma cruzi
| Compound | Modification Description | EC50 (µg/mL) |
| 1 (this compound) | Parent Compound | 25.1 |
| 2 | Oxidation at C-3 | 15.8 |
| 3 | Acetylation at C-3 | 20.4 |
| 4 | Tosylation at C-3 | >50 |
| 5 | Oxidation at C-7 and C-11 | 18.2 |
| 6 | Acetylation at C-3, Oxidation at C-7 and C-11 | 30.1 |
| 7 | Tosylation at C-3, Oxidation at C-7 and C-11 | 22.7 |
Data sourced from Mazoir et al., 2011.
Structure-Activity Relationship Insights
The comparative data reveals key structural features that influence the biological activity of this compound derivatives:
-
Modification at C-3: Oxidation of the hydroxyl group at the C-3 position to a ketone (Compound 2 ) generally leads to an increase in both cytotoxic and antiparasitic activities. Conversely, acetylation (Compound 3 ) or tosylation (Compound 4 ) at this position tends to decrease or abolish activity, suggesting the importance of the electronic and steric properties at C-3.
-
Oxidation at C-7 and C-11: The introduction of keto groups at the C-7 and C-11 positions (Compound 5 ) enhances the bioactivity compared to the parent compound.
-
Combined Modifications: The combination of modifications at C-3 with oxidations at C-7 and C-11 results in varied activities, indicating a complex interplay between different functional groups.
Experimental Protocols
The following are detailed methodologies for the key biological assays cited in this guide.
Cytotoxicity Assay (MTT Method)
-
Cell Culture: CHO and Sf9 cells were cultured in their respective appropriate media supplemented with 10% fetal bovine serum and antibiotics.
-
Plating: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The this compound derivatives, dissolved in DMSO, were added to the wells at various concentrations. Control wells received DMSO alone.
-
Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS was added to each well.
-
Formazan Solubilization: After a 4-hour incubation, the medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The EC50 values were calculated from the dose-response curves.
Antiparasitic Assays
-
Parasite Culture: Leishmania infantum promastigotes and Trypanosoma cruzi epimastigotes were cultured in their specific liquid media.
-
Assay Setup: Parasites were seeded into 96-well plates.
-
Compound Addition: The test compounds were added to the wells at different concentrations.
-
Incubation: The plates were incubated for 72 hours.
-
Viability Assessment: Parasite viability was determined using a colorimetric method with resazurin.
-
Data Analysis: EC50 values were determined from the resulting dose-response curves.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of triterpenoids, including lanostane-type derivatives, are often mediated through the induction of apoptosis. Key signaling pathways involved in this process are the PI3K/Akt and MAPK pathways. While the specific pathways modulated by this compound derivatives are still under investigation, the general mechanism provides a framework for understanding their potential mode of action.
Caption: Experimental workflow for the evaluation of this compound derivatives.
Caption: Postulated signaling pathways involved in triterpenoid-induced apoptosis.
Validating the insecticidal efficacy of 31-Norlanostenol against other triterpenes
For Researchers, Scientists, and Drug Development Professionals
Comparative Efficacy of Selected Triterpenoids
The insecticidal activity of triterpenes can vary significantly based on their structural class, the insect species tested, and the bioassay method employed. The following table summarizes the quantitative efficacy of several well-studied triterpenoids against various insect pests.
| Triterpenoid Class | Compound | Insect Species | Bioassay | Efficacy Metric | Value | Reference |
| Limonoid | Azadirachtin | Plutella xylostella (Diamondback moth) | Leaf Dip | LC50 (72h) | 0.37 ppm | [1] |
| Aedes aegypti (Yellow fever mosquito) | Topical Application | LD50 (96h) | 4.3 µ g/female | [2][3] | ||
| Gedunin | Spodoptera frugiperda (Fall armyworm) | --- | LC50 (7d) | 39.0 µg/mL | [4] | |
| C-seco Limonoid | Salannin | Spodoptera litura (Tobacco cutworm) | Leaf Disc Choice | FI50 | 2.8 µg/cm² | [5] |
| Limonoid | Toosendanin | Aedes aegypti (Yellow fever mosquito) | Larval Exposure (24h) | LC50 | 60.8 µg/mL | [2][3][4] |
| Spodoptera frugiperda (Fall armyworm) | Dietary Exposure | --- | Growth inhibition at 10 & 20 mg/kg | [6] | ||
| Lanostane-type | General | Various | --- | Primarily reported with antimicrobial and cytotoxic activities; insecticidal activity is less quantified. | --- | [7][8][9][10][11] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of insecticidal efficacy. Below are methodologies for two common bioassays.
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This assay quantifies the feeding deterrence of a compound.
a. Insect Rearing: Lepidopteran larvae, such as Spodoptera litura, are reared on an artificial diet under controlled conditions (e.g., 25±1°C, 65±5% relative humidity, 14:10 h light:dark cycle). Fourth-instar larvae are typically used for the assay.
b. Preparation of Test Substance: The test triterpenoid is dissolved in an appropriate solvent (e.g., acetone or ethanol) to create a stock solution. Serial dilutions are prepared to obtain the desired test concentrations.
c. Bioassay Procedure:
-
Leaf discs (e.g., 2 cm diameter) are punched from fresh host plant leaves (e.g., castor bean).
-
The leaf discs are dipped in the test solutions for a predetermined time (e.g., 10 seconds) and then allowed to air-dry completely to evaporate the solvent. Control discs are treated with the solvent only.
-
One treated leaf disc is placed in a Petri dish lined with moist filter paper.
-
A single, pre-weighed, and starved (for ~4 hours) fourth-instar larva is introduced into each Petri dish.
-
The setup is maintained under controlled environmental conditions.
-
After a specific period (e.g., 24 or 48 hours), the larvae are removed, and the remaining leaf area is measured using a leaf area meter.
-
The weight of the larvae is also recorded to assess growth inhibition.
d. Data Analysis: The antifeedant activity is often calculated as a Feeding Inhibition (FI) index. The LC50 (Lethal Concentration 50%) or EC50 (Effective Concentration 50%) can be determined using probit analysis.[5]
Topical Application Bioassay
This method assesses the contact toxicity of a compound.
a. Insect Rearing: Insects such as adult female mosquitoes (Aedes aegypti) are used.[2][3] They are maintained in cages with access to a sugar solution.
b. Preparation of Test Substance: The triterpenoid is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
c. Bioassay Procedure:
-
Insects are immobilized by brief chilling.
-
A small, precise volume (e.g., 0.5-1.0 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator. Control insects are treated with the solvent alone.
-
After treatment, the insects are transferred to recovery containers with access to a food source (e.g., a cotton ball soaked in sugar solution).
-
Mortality is recorded at specified intervals (e.g., 24, 48, 72, and 96 hours). An insect is considered dead if it is unable to move when prodded.
d. Data Analysis: The LD50 (Lethal Dose 50%), the dose required to kill 50% of the test population, is calculated using probit analysis based on the mortality data at a specific time point.[2][3]
Visualizing Mechanisms of Action
Many insecticidal triterpenes, particularly limonoids, act as insect growth regulators by interfering with key hormonal pathways. The following diagram illustrates a simplified model of this mechanism.
Caption: Triterpenoid disruption of insect endocrine signaling pathways.
The diagram above illustrates how certain triterpenoids interfere with the synthesis, release, or action of major insect hormones like ecdysone and juvenile hormone. This disruption leads to abnormal molting, developmental failures, and ultimately, insect mortality.[6][12]
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. Effects of the Botanical Insecticide, Toosendanin, on Blood Digestion and Egg Production by Female Aedes aegypti (Diptera: Culicidae): Topical Application and Ingestion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the botanical insecticide, toosendanin, on blood digestion and egg production by female Aedes aegypti (Diptera: Culicidae): topical application and ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. Characterization and transcriptomic analyses of the toxicity induced by toosendanin in Spodoptera frugipreda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lanostane-Type Triterpenes and Abietane-Type Diterpene from the Sclerotia of Chaga Medicinal Mushroom, Inonotus obliquus (Agaricomycetes), and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of the Lanostane Triterpenes Pholiols L–S from Pholiota populnea and Evaluation of Their Antiproliferative and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of the neem tree compounds azadirachtin, salannin, nimbin, and 6-desacetylnimbin on ecdysone 20-monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 31-Norlanostenol
This guide provides a comparative overview of common analytical methodologies for the quantification of 31-Norlanostenol, a tetracyclic triterpenoid. The objective is to offer a framework for researchers, scientists, and drug development professionals to design and participate in inter-laboratory comparison studies, ensuring data reliability and method robustness across different facilities. The following sections detail hypothetical, yet representative, experimental protocols and performance data for two prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
An inter-laboratory study is a structured process where multiple laboratories analyze identical samples to assess the performance of an analytical method or the proficiency of the participating laboratories.[1][2] This collaborative effort is crucial for standardizing analytical procedures and ensuring that results are comparable and reproducible, which is a cornerstone of quality assurance in analytical chemistry.[1][2]
Hypothetical Performance Data
The performance of an analytical method is evaluated based on several key parameters. The following tables summarize expected performance characteristics for the analysis of this compound using GC-MS and LC-MS/MS, as might be determined in a multi-laboratory study.
Table 1: Comparison of Method Detection and Quantification Limits
| Parameter | GC-MS Method | LC-MS/MS Method |
| Limit of Detection (LOD) | 0.5 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL | 0.3 ng/mL |
Table 2: Comparison of Linearity, Precision, and Accuracy
| Parameter | GC-MS Method | LC-MS/MS Method |
| Linearity (R²) | >0.995 | >0.998 |
| Precision (RSD%) | ||
| Intra-day (n=6) | < 10% | < 8% |
| Inter-day (n=18) | < 15% | < 12% |
| Accuracy (Recovery %) | ||
| Low QC (3 ng/mL) | 90 - 110% | 92 - 108% |
| Mid QC (30 ng/mL) | 95 - 105% | 97 - 103% |
| High QC (300 ng/mL) | 95 - 105% | 97 - 103% |
Detailed Experimental Protocols
The following sections provide detailed, representative protocols for the analysis of this compound. These are model procedures that would be distributed to all participating laboratories in a comparison study.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Gas chromatography is a widely used technique for the analysis of sterols due to its high resolution and sensitivity, especially when coupled with mass spectrometry.[3][4] For non-volatile compounds like this compound, a derivatization step is required to increase volatility.
a) Sample Preparation and Derivatization
-
Hydrolysis: To 1 mL of sample (e.g., plasma), add an internal standard (e.g., epicoprostanol) and 2 mL of 1 M ethanolic potassium hydroxide.
-
Incubate the mixture at 60°C for 1 hour to hydrolyze any potential esters.
-
Extraction: After cooling, add 2 mL of n-hexane and vortex for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper n-hexane layer to a clean tube. Repeat the extraction twice more and combine the hexane fractions.
-
Evaporation: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Silylation (Derivatization): Add 50 µL of a silylating agent mixture (e.g., BSTFA + 1% TMCS) and 50 µL of pyridine to the dried residue.[3]
-
Cap the vial tightly and heat at 70°C for 60 minutes to form trimethylsilyl (TMS) ethers.
-
Cool to room temperature before injection into the GC-MS system.
b) GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode, 2 µL injection volume, injector temperature 280°C.
-
Oven Program: Initial temperature of 180°C, hold for 1 minute. Ramp to 280°C at 10°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS ether and the internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS offers high sensitivity and specificity, often with simpler sample preparation compared to GC-MS, as derivatization is typically not required.[5][6] This method is well-suited for analyzing triterpenoids in complex biological matrices.[7][8]
a) Sample Preparation
-
Protein Precipitation: To 100 µL of sample, add an internal standard (e.g., lanosterol-d7) and 400 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Evaporation & Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water) and vortex.
-
Transfer to an autosampler vial for analysis.
b) LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: Start at 80% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for this compound and one for the internal standard.
Mandatory Visualizations
The following diagrams illustrate the logical flow and key stages of the analytical processes described.
Caption: Workflow for a typical inter-laboratory comparison study.
Caption: Comparative workflow of GC-MS and LC-MS/MS sample preparation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid structural characterization of triterpenoid saponins in crude extract from Symplocos chinensis using liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 31-Norlanostenol: A Guide for Laboratory Professionals
Providing essential, immediate safety and logistical information, this document outlines the operational and disposal plans for 31-Norlanostenol, offering procedural, step-by-step guidance. As a trusted source for laboratory safety and chemical handling, this guide aims to deliver value beyond the product itself.
For researchers, scientists, and drug development professionals handling this compound, proper disposal is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) detailing its hazards and disposal requirements, a conservative approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive framework for the safe disposal of this compound, grounded in general principles of laboratory chemical waste management.
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below. This information is crucial for understanding its behavior and potential interactions.
| Property | Value |
| Molecular Formula | C29H50O |
| Molecular Weight | 414.7 g/mol |
| Physical Description | Solid (presumed) |
| Solubility | Insoluble in water (presumed based on structure) |
| Synonyms | (3β,4α,5α)-4,14-Dimethylcholest-8-en-3-ol, 24-Demethylobtusifoliol |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on the precautionary principle, treating this compound as a chemical waste product.
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste (e.g., pure compound, contaminated labware, solutions) as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Segregate solid waste from liquid waste.
2. Solid Waste Disposal:
-
Pure Compound and Contaminated Solids:
-
Collect in a dedicated, clearly labeled, and sealable waste container. The container should be made of a material compatible with organic compounds (e.g., a high-density polyethylene - HDPE - drum).
-
The label should clearly state "Hazardous Waste," "this compound, Solid," and include the approximate quantity.
-
-
Contaminated Labware (e.g., gloves, weighing paper, pipette tips):
-
Place in a designated, lined container for solid chemical waste.
-
Ensure the container is sealed before removal from the laboratory.
-
3. Liquid Waste Disposal:
-
Solutions containing this compound:
-
Collect in a dedicated, sealed, and labeled waste container. The container should be compatible with the solvent used.
-
The label must include "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations.
-
Do not dispose of this compound solutions down the drain. Due to its presumed insolubility in water and lack of ecotoxicity data, drain disposal is not a responsible option.[1]
-
4. Empty Container Disposal:
-
Empty containers that held pure this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as liquid chemical waste.[2]
-
After triple-rinsing, the container can be disposed of in the regular trash, provided the label has been defaced or removed.
5. Consultation and Collection:
-
Always consult your institution's EHS department for specific guidance on chemical waste disposal.[3]
-
Follow your institution's procedures for requesting a hazardous waste pickup.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound.
Disclaimer: This guidance is based on general laboratory safety principles. Always prioritize your institution's specific waste disposal protocols and consult with your EHS department for definitive instructions.
References
Personal protective equipment for handling 31-Norlanostenol
Essential Safety and Handling Guide for 31-Norlanostenol
For Researchers, Scientists, and Drug Development Professionals
Physicochemical and Hazard Information
While detailed toxicity data for this compound is limited, its steroidal structure necessitates careful handling. The following table summarizes its known physical and chemical properties.
| Property | Value | Reference |
| CAS Number | 16910-39-7 | [1][2] |
| Molecular Formula | C29H50O | [1][2] |
| Molecular Weight | 414.72 g/mol | [1][2] |
| Purity | >95% - >98% | [1][2] |
| Physical Description | Not Available | [1] |
| Solubility | Not Available. General advice suggests warming to 37°C and using an ultrasonic bath to aid dissolution. | [1] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored at <-20°C for several months. | [1] |
Hazard Statement: The specific hazards of this compound have not been fully characterized. However, due to its classification as a steroidal compound, it should be handled as a potentially potent biological agent. Exposure may pose risks, and appropriate personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure during the handling of this compound. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE |
| Receiving and Unpacking | - Two pairs of chemotherapy-rated gloves (ASTM D6978)[3][4] - Disposable gown[3][5] - Eye protection (goggles)[3][5][6] - In case of non-plastic or potentially compromised packaging, an elastomeric half-mask with a multi-gas cartridge and P100-filter is recommended.[3] |
| Weighing and Aliquoting (in a C-PEC*) | - Two pairs of chemotherapy-rated gloves[3][7] - Disposable, low-permeability gown with back closure[3][5][7] - Head, hair, and shoe covers[3] - Goggles[3][5][6] - N95 respirator or higher[3] |
| Compounding and Handling Solutions | - Two pairs of chemotherapy-rated gloves[3][7] - Disposable, low-permeability gown[3][5][7] - Goggles[3][5][6] |
| Waste Disposal | - Two pairs of chemotherapy-rated gloves[3][7] - Disposable gown[3][5] - Goggles[3][5][6] |
*C-PEC: Compounding Primary Engineering Control (e.g., a powder hood or ventilated enclosure)[3]
Operational Plan for Safe Handling
Following a structured workflow is critical to ensuring safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE as specified in the table above before opening the shipping container.
-
If the primary container is not plastic or appears compromised, perform the unpacking within a C-PEC and use respiratory protection.[3]
2. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.
-
Restrict access to authorized personnel only.
-
Follow the storage temperature recommendations on the product datasheet.[1]
3. Weighing and Preparation of Solutions:
-
All handling of powdered this compound must be conducted within a C-PEC to minimize inhalation exposure.
-
Wear two pairs of chemotherapy-rated gloves, with the inner glove tucked under the gown cuff and the outer glove over the cuff.[7]
-
Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after use or dispose of them as hazardous waste.
-
Change gloves every 30 minutes or immediately if they become contaminated, punctured, or torn.[3]
4. Administration and Experimental Use:
-
When handling solutions, wear appropriate PPE to protect against splashes.
-
Conduct all procedures that may generate aerosols within a biosafety cabinet or other ventilated enclosure.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All materials that come into contact with this compound, including gloves, gowns, weigh boats, pipette tips, and excess compound, must be considered hazardous waste.
-
Segregate this waste into clearly labeled, sealed, and puncture-resistant containers.
2. Decontamination:
-
Decontaminate work surfaces and equipment after each use. The appropriate decontamination solution will depend on the solvent used for this compound. Consult your institution's safety guidelines for appropriate decontamination procedures for potent compounds.
3. Disposal:
-
Dispose of hazardous waste through your institution's approved hazardous waste management program.
-
Never dispose of this compound down the drain or in the regular trash.
Emergency Procedures
Spill:
-
Evacuate the immediate area and restrict access.
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads.
-
Clean the area with an appropriate decontamination solution.
-
Collect all cleanup materials in a sealed hazardous waste container.
Exposure:
-
Skin: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention after any exposure.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. biocrick.com [biocrick.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. gerpac.eu [gerpac.eu]
- 5. Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
